(Rac)-BIIB042
Description
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F4NO2/c1-18-13-15-34(16-14-18)27(21-5-10-24(30)11-6-21)25-12-7-22(19(2)28(35)36)17-26(25)20-3-8-23(9-4-20)29(31,32)33/h3-12,17-19,27H,13-16H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWALXTZFPKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(C)C(=O)O)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BIIB042: A Selective Gamma-Secretase Modulator for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), are central to the pathogenesis of AD.[2] Gamma-secretase, a multi-subunit protease, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[2][3] While complete inhibition of gamma-secretase has been explored as a therapeutic strategy, it is associated with significant side effects due to the enzyme's role in processing other critical substrates, most notably Notch.[4]
Gamma-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme, GSMs allosterically bind to gamma-secretase and shift its cleavage activity on APP, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ species like Aβ38.[1][2] This selective modulation of Aβ production, while sparing Notch processing, offers a promising safety profile.[2][5] BIIB042 is a potent, selective, and orally bioavailable GSM that has demonstrated significant promise in preclinical studies.[2][5] This technical guide provides a comprehensive overview of BIIB042, including its mechanism of action, preclinical data, and the experimental protocols used for its evaluation.
Core Mechanism of Action
BIIB042 acts as a selective gamma-secretase modulator. It allosterically binds to the gamma-secretase complex, inducing a conformational change that alters the processivity of the enzyme on the APP C-terminal fragment (C99). This modulation results in a shift in the cleavage site, favoring the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the highly aggregation-prone Aβ42.[1][2] Critically, this modulation does not significantly affect the total amount of Aβ produced and, importantly, does not inhibit the cleavage of other gamma-secretase substrates like Notch, thereby avoiding the mechanism-based toxicities associated with gamma-secretase inhibitors.[2][5]
References
- 1. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cells-online.com [cells-online.com]
- 3. Notch Signaling Proteins Hes-1 and Hey-1 Bind N-box Domains in the Col2a1 Enhancer Site to Repress Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of (Rac)-BIIB042
An In-depth Technical Guide to the Discovery and Synthesis of (Rac)-BIIB042
Introduction
This compound, also referred to as compound 10a in seminal literature, is a potent, selective, and orally bioavailable γ-secretase modulator (GSM) investigated for the treatment of Alzheimer's disease (AD).[1][2] The therapeutic strategy behind GSMs is to selectively modulate the activity of γ-secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP), to reduce the production of the highly amyloidogenic 42-amino-acid-long amyloid-β peptide (Aβ42).[3][4] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity entirely and can lead to mechanism-based toxicities by affecting other signaling pathways like Notch, GSMs allosterically modify the enzyme to shift its cleavage preference.[4][5] This results in a decrease in Aβ42 levels and a concomitant increase in shorter, less aggregation-prone Aβ isoforms, such as Aβ38, with minimal impact on the total Aβ pool or Notch processing.[1][4] This paper details the discovery, synthesis, and key biological data of this compound.
Mechanism of Action: γ-Secretase Modulation
The central hypothesis in AD pathogenesis involves the accumulation of Aβ peptides, particularly Aβ42, which readily aggregates to form neurotoxic oligomers and plaques in the brain.[1][6] Aβ peptides are generated through the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex.[1] γ-secretase can cleave the resulting C99 fragment at multiple sites, producing Aβ peptides of varying lengths.[4] BIIB042 acts by modulating this final cleavage step.
The mechanism involves shifting the product line of γ-secretase away from the amyloidogenic Aβ42 in favor of shorter, less toxic isoforms.[3] Specifically, treatment with BIIB042 leads to a significant reduction in Aβ42, a corresponding increase in Aβ38, and has little to no effect on the most abundant isoform, Aβ40.[1][3] This selective modulation avoids the adverse effects associated with broad inhibition of γ-secretase, notably the disruption of Notch signaling, which is crucial for various cellular processes.[1][4]
Discovery and Synthesis
The discovery of BIIB042 stemmed from the optimization of a novel series of acid-derived GSMs.[1] The lead optimization process focused on enhancing cellular potency and brain pharmacodynamics following oral administration.[2] A Mannich reaction involving 3-hydroxyphenyl acetic acid was identified as a facile route to construct the core framework.[1] This led to the synthesis of the racemic compound, which was subsequently separated into its individual enantiomers, 10a (BIIB042) and 10b, using a supercritical fluid (SCF) chiral method.[1]
Synthetic Scheme
The synthesis of this compound (compound 10) is a multi-step process starting from 3-hydroxyphenyl acetic acid.[1] The key steps include protection of the phenol, methylation, a Mannich reaction to introduce the piperidine moiety, triflation, a Suzuki coupling to install the biaryl system, and final deprotection.
Biological Evaluation and Data
BIIB042 was subjected to a battery of in vitro and in vivo tests to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
In Vitro Profile
The in vitro activity of BIIB042 was assessed in various cell-based assays. It demonstrated potent modulation of Aβ production and favorable properties in safety and permeability assays.
Table 1: In Vitro Characterization of BIIB042
| Parameter | Assay | Result | Citation |
|---|---|---|---|
| Aβ42 Reduction | H4 cells expressing wild-type APP | EC₅₀ = 70 nM | [1] |
| hERG Liability | FastPatch Assay | EC₅₀ = 15 μM | [1] |
| Permeability | Caco-2 Assay | Papp(A→B) = 43.8 x 10⁻⁶ cm/s |[1] |
In Vivo Pharmacokinetics and Pharmacodynamics
The efficacy of BIIB042 was evaluated in multiple species following oral administration. The compound showed significant brain penetration and robust reduction of Aβ42 in the central nervous system and plasma.
Table 2: In Vivo Pharmacodynamic Effects of BIIB042 (10 mg/kg, p.o.)
| Species | Brain Conc. (4h) | Brain Aβ42 Reduction (4h) | Plasma Aβ42 Reduction (5h) | Citation |
|---|---|---|---|---|
| Mouse (CF-1) | 4.6 μM | 40% | Not Reported | [1] |
| Rat (Fischer) | Not Reported | 30% | Not Reported | [1] |
| Monkey (Cynomolgus) | Not Applicable | Not Applicable | 30% |[1] |
Experimental Protocols
In Vitro Aβ Modulation Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing the APP V717F mutation or H4 human neuroglioma cells expressing wild-type human APP were used.[1]
-
Protocol: Cells were plated and incubated with varying concentrations of BIIB042. After a set incubation period, conditioned media was collected.
-
Analysis: Aβ42, Aβ40, and Aβ38 levels in the media were quantified using a multiplex Aβ ELISA assay, allowing for simultaneous detection of all three isoforms in a single well.[1] EC₅₀ values were calculated based on the dose-dependent reduction of Aβ42.
In Vivo Pharmacodynamic Studies
-
Animal Models: Wild-type CF-1 mice, Fischer rats, and cynomolgus monkeys were used.[1][3]
-
Dosing: BIIB042 was formulated in 0.5% CMC, 0.2% Tween80 and administered via oral gavage (p.o.).[1]
-
Sample Collection: At specified time points post-dosing (e.g., 4 hours), animals were sacrificed. Brain and plasma samples were collected for analysis.[1]
-
Analysis: Drug concentrations in the brain and plasma were determined using LC-MS/MS. Aβ levels were measured using ELISA. The percentage reduction in Aβ42 was calculated by comparing drug-treated groups to a vehicle-treated control group.[1]
Conclusion
BIIB042 is a novel, acid-derived γ-secretase modulator discovered through a rigorous optimization process focused on cellular potency and in vivo pharmacodynamics.[1] It effectively lowers the amyloidogenic Aβ42 peptide while increasing the shorter Aβ38 isoform, both in vitro and across multiple species in vivo.[1][3] Importantly, it achieves this without impacting Notch signaling, offering a potentially superior safety profile compared to non-selective γ-secretase inhibitors.[1] The favorable pharmacokinetic properties, including oral bioavailability and brain penetration, combined with robust pharmacodynamic effects, established BIIB042 as a candidate for preclinical safety evaluation in the development of a potential disease-modifying therapy for Alzheimer's disease.[1][2]
References
- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(Rac)-BIIB042: A Technical Guide on its Effects on Amyloid Precursor Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIIB042 is a novel, potent, and orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1][2][3] Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), BIIB042 allosterically modulates the enzyme.[1][2] This modulation results in a shift in the cleavage preference of amyloid precursor protein (APP), leading to a reduction in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42). Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38, with minimal to no impact on the levels of Aβ40.[1][2][4] This profile makes BIIB042 a compelling therapeutic candidate for Alzheimer's disease by targeting the root cause of amyloid plaque formation without the adverse effects associated with complete γ-secretase inhibition.[1]
Mechanism of Action: Modulation of γ-Secretase
The processing of amyloid precursor protein (APP) is a critical pathway in the pathogenesis of Alzheimer's disease. Sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex generates amyloid-beta (Aβ) peptides of varying lengths. The γ-secretase complex, a multi-protein assembly, is responsible for the final intramembrane cleavage of the C99 fragment of APP, producing different Aβ isoforms. An increased ratio of Aβ42 to Aβ40 is a key initiating factor in the formation of amyloid plaques, a hallmark of Alzheimer's disease.
This compound exerts its effect by binding to an allosteric site on the γ-secretase complex. This binding induces a conformational change in the enzyme, altering its processivity on the C99 substrate. Instead of inhibiting the cleavage, BIIB042 modifies the cleavage site selection, favoring the production of shorter Aβ peptides like Aβ38 at the expense of Aβ42.
Caption: Amyloid Precursor Protein processing and the modulatory effect of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and in vivo efficacy of this compound in various experimental systems.
Table 1: In Vitro Potency of this compound and its Isomers
| Compound | Cell Line | Parameter | EC50 (μM) |
| This compound (10a) | CHO-V717F | Aβ42 Reduction | 0.17 |
| CHO-V717F | Aβ38 Increase | 0.15 | |
| H4 (wild-type APP) | Aβ42 Reduction | 0.07 | |
| Isomer 10b | CHO-V717F | Aβ42 Reduction | 0.15 |
| CHO-V717F | Aβ38 Increase | 0.11 | |
| Isomer Mixture (10c + 10d) | CHO-V717F | Aβ42 Reduction | 0.89 |
Data sourced from Peng et al., ACS Medicinal Chemistry Letters, 2011.[4]
Table 2: In Vivo Efficacy of this compound
| Species | Model | Dose (mg/kg, oral) | Time Point | Matrix | Aβ42 Reduction (%) |
| CF-1 Mouse | Wild-type | 10 | 4 hours | Brain | 40 |
| Fischer Rat | Wild-type | 10 | 4 hours | Brain | 30 |
| Cynomolgus Monkey | Wild-type | 10 | 5 hours | Plasma | 30 |
| Tg2576 Mouse | APP Overexpression | Not Specified | Not Specified | Brain | Significant |
Data sourced from Peng et al., ACS Medicinal Chemistry Letters, 2011 and Scannevin et al., Neuropharmacology, 2016.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are outlined below.
In Vitro Aβ and Notch Assays
Objective: To determine the potency and selectivity of this compound in modulating γ-secretase activity.
Cell Lines:
-
CHO-V717F cells: Chinese Hamster Ovary cells stably overexpressing human APP with the V717F mutation, which increases the production of Aβ42.
-
H4 cells: Human neuroglioma cells endogenously expressing wild-type human APP.
-
HEK293 cells: Human Embryonic Kidney 293 cells used for Notch signaling assays.
General Protocol for Aβ Measurement:
-
Cell Plating: Plate CHO-V717F or H4 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 16-24 hours).
-
Conditioned Media Collection: Collect the cell culture supernatant containing the secreted Aβ peptides.
-
Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 using a multiplex Aβ ELISA assay (e.g., Meso Scale Discovery).
-
Data Analysis: Calculate the EC50 values for Aβ42 reduction and Aβ38 elevation by fitting the dose-response data to a four-parameter logistic equation.
General Protocol for Notch Signaling Assay:
-
Cell Transfection: Co-transfect HEK293 cells with a NotchΔE-Gal4 construct and a Gal4-luciferase reporter plasmid.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity as a readout of Notch signaling.
-
Data Analysis: Determine the effect of the compound on Notch signaling relative to a known γ-secretase inhibitor control.
In Vivo Pharmacodynamics Studies
Objective: To assess the ability of this compound to modulate Aβ levels in the brain and plasma of animal models.
Animal Models:
-
CF-1 Mice (wild-type)
-
Fischer Rats (wild-type)
-
Cynomolgus Monkeys (wild-type)
-
Tg2576 Mice (overexpressing human APP with the Swedish mutation)
General Protocol:
-
Compound Administration: Administer this compound orally via gavage at the desired dose. A vehicle control group is included.
-
Sample Collection: At specified time points post-dosing, collect blood samples (for plasma) and brain tissue. For brain tissue, animals are euthanized, and the brains are rapidly excised and frozen.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Homogenize brain tissue in a suitable buffer (e.g., guanidine hydrochloride) to extract Aβ peptides.
-
-
Aβ Quantification: Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the plasma and brain homogenates using specific ELISAs.
-
Data Analysis: Calculate the percentage reduction in Aβ42 levels in the compound-treated group compared to the vehicle-treated group.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel γ-secretase modulator like this compound.
Caption: A typical preclinical experimental workflow for evaluating a γ-secretase modulator.
Conclusion
This compound represents a significant advancement in the development of disease-modifying therapies for Alzheimer's disease. Its mechanism as a γ-secretase modulator allows for the selective reduction of the pathogenic Aβ42 peptide without the safety concerns associated with broad γ-secretase inhibition. The comprehensive in vitro and in vivo data demonstrate its potency, selectivity, and ability to engage its target in the central nervous system. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other novel γ-secretase modulators.
References
- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of (Rac)-BIIB042: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BIIB042 is a novel, brain-penetrant γ-secretase modulator (GSM) that has demonstrated potential as a therapeutic agent for Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which broadly suppress enzyme activity and can lead to mechanism-based toxicities through inhibition of substrates like Notch, BIIB042 selectively modulates the processing of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide and a concurrent increase in the shorter, less aggregation-prone Aβ38 peptide, with minimal impact on the abundant Aβ40 isoform. This document provides a comprehensive overview of the in vitro characterization of this compound, including detailed experimental protocols, quantitative activity and pharmacokinetic data, and a depiction of the relevant biological pathways and experimental workflows.
Core Activity: Modulation of Amyloid-β Production
The primary in vitro activity of this compound is the modulation of γ-secretase-mediated cleavage of APP. This was assessed in various cell-based assays, which consistently demonstrated a reduction in Aβ42 levels and an increase in Aβ38 levels, while Aβ40 levels remained largely unchanged.[1]
Quantitative In Vitro Efficacy
The potency of BIIB042 was determined in two key cell lines: Chinese Hamster Ovary (CHO) cells stably overexpressing a mutant form of human APP (V717F) and a human neuroglioma cell line (H4) expressing wild-type human APP. The half-maximal effective concentrations (EC50) for the reduction of Aβ42 and the increase of Aβ38 were quantified using a multiplex Aβ ELISA assay.
| Cell Line | Target | EC50 (nM) | Reference |
| CHO-APP V717F | Aβ42 Reduction | 150 - 170 | [1] |
| CHO-APP V717F | Aβ38 Increase | 110 - 150 | [1] |
| Human H4 (wild-type APP) | Aβ42 Reduction | 70 | [1] |
Selectivity Profile: Lack of Notch Signaling Inhibition
A critical aspect of the in vitro characterization of BIIB042 is its selectivity for APP processing over other γ-secretase substrates, most notably the Notch receptor. Inhibition of Notch signaling is associated with significant toxicity. In vitro assessments have confirmed that BIIB042 does not affect Notch signaling.[1][2]
In Vitro ADMET Profile
A comprehensive in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of BIIB042 (specifically the 10a isomer) was established to assess its drug-like properties.
| Parameter | Assay | Result | Conclusion | Reference |
| Permeability | Caco-2 | Papp(A-B) = 43.8 x 10-6 cm/s; Efflux Ratio = 0.8 | Excellent permeability, not a substrate for efflux transporters. | [1] |
| CYP Inhibition | 5 major human isoforms (3A4, 2C9, 2C19, 2D6, 1A2) | IC50 > 35 µM | No significant inhibition of major CYP isoforms. | [1] |
| Metabolic Stability | Human Liver Microsomes | Qh% = 34% | Good in vitro microsomal stability. | [1] |
| Protein Binding | Human Plasma | fu% < 0.1% | Highly protein-bound. | [1] |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
BIIB042 modulates the final step in the amyloidogenic pathway of APP processing. The following diagram illustrates the sequential cleavage of APP by β-secretase and γ-secretase, and the point of modulation by BIIB042.
References
Pharmacological Profile of BIIB042 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB042, a novel γ-secretase modulator (GSM), has been identified as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action centers on altering the cleavage of amyloid precursor protein (APP) to reduce the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide. This technical guide provides an in-depth pharmacological profile of the enantiomers of the parent compound, designated as 10a (BIIB042) and 10b, to elucidate the stereospecificity of their biological activity and safety profiles.
Mechanism of Action: Modulation of γ-Secretase
BIIB042 and its enantiomer are γ-secretase modulators. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other substrates like Notch, GSMs allosterically modulate the enzyme. This modulation results in a shift in the cleavage site of APP. Specifically, these compounds decrease the production of the highly amyloidogenic Aβ42 isoform while concurrently increasing the levels of the shorter, less aggregation-prone Aβ38 isoform, with little to no effect on the most abundant Aβ40 species.[1][2][3] This targeted modulation of Aβ production is a promising therapeutic strategy for Alzheimer's disease.
Comparative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for the BIIB042 enantiomers, 10a (BIIB042) and 10b.
Table 1: In Vitro Aβ Modulation in CHO Cells Overexpressing APP V717F
| Compound | Aβ42 Lowering EC50 (μM) | Aβ38 Increasing EC50 (μM) | Aβ40 Effect |
| 10a (BIIB042) | 0.17 | 0.15 | No significant change |
| 10b | 0.15 | 0.11 | No significant change |
Data sourced from Peng et al. (2011).[1]
Table 2: In Vivo Pharmacodynamics in Wild-Type Mice (10 mg/kg, p.o.)
| Compound | Brain Concentration at 4h (μM) | Brain Aβ42 Reduction at 4h (%) |
| 10a (BIIB042) | 4.6 | 40 |
| 10b | 6.6 | 38 |
Data sourced from Peng et al. (2011).[1]
Table 3: In Vitro Safety Profile - hERG Assay
| Compound | hERG EC50 (μM) |
| 10a (BIIB042) | 15 |
| 10b | 4.6 |
Data sourced from Peng et al. (2011).[1]
Experimental Protocols
In Vitro Aβ Modulation Assay
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human amyloid precursor protein with the V717F mutation (APP V717F). This mutation increases the production of Aβ peptides, providing a robust signal for assaying compound activity.
Protocol:
-
Cell Culture: CHO-APP V717F cells are cultured in standard cell culture medium supplemented with fetal bovine serum and appropriate antibiotics to maintain selection for APP expression.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (10a and 10b). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The cells are incubated with the compounds for a defined period, typically 24 hours, to allow for the modulation of APP processing and Aβ secretion into the culture medium.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the supernatant are quantified using a multiplex amyloid-beta enzyme-linked immunosorbent assay (ELISA). This assay uses specific antibodies to capture and detect each Aβ isoform simultaneously.
-
Data Analysis: The concentration of each Aβ isoform is determined by comparison to a standard curve. The EC50 values for Aβ42 lowering and Aβ38 increasing are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Study
Animal Model: Wild-type mice (e.g., CF-1 strain) are used to assess the in vivo efficacy of the compounds in reducing brain Aβ levels.
Protocol:
-
Animal Acclimation: Mice are acclimated to the housing conditions for at least one week before the experiment, with ad libitum access to food and water.
-
Compound Administration: The compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single oral dose (p.o.) via gavage at 10 mg/kg. A vehicle control group is included.
-
Time Points: Animals are euthanized at a specific time point post-dosing, typically 4 hours, which corresponds to the time of expected peak brain exposure.
-
Tissue Collection: Brain tissue is rapidly harvested and snap-frozen for subsequent analysis.
-
Brain Homogenization and Aβ Extraction: The brain tissue is homogenized in a suitable buffer containing protease inhibitors. Aβ peptides are extracted from the brain homogenate, often using a multi-step extraction protocol to isolate soluble and insoluble Aβ fractions.
-
Aβ Quantification: The levels of Aβ42 in the brain extracts are quantified by ELISA.
-
Data Analysis: The percentage reduction in brain Aβ42 levels in the compound-treated groups is calculated relative to the vehicle-treated control group.
In Vitro hERG Assay
Assay Type: The FastPatch automated patch-clamp assay is a common method for assessing the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
Protocol:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Compound Application: The cells are subjected to a voltage clamp protocol to elicit hERG currents. Various concentrations of the test compounds are then applied to the cells.
-
Current Measurement: The effect of the compounds on the hERG current is measured.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is used to calculate the EC50 value, which represents the concentration of the compound that causes 50% inhibition of the channel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amyloid Precursor Protein (APP) processing pathway.
Caption: Mechanism of action of BIIB042 as a γ-secretase modulator.
Caption: BIIB042's lack of effect on the Notch signaling pathway.
Caption: Workflow for in vitro and in vivo pharmacological profiling.
Conclusion
The pharmacological data reveal that both enantiomers, 10a (BIIB042) and 10b, are potent γ-secretase modulators with similar efficacy in reducing Aβ42 and increasing Aβ38 both in vitro and in vivo. However, the significantly more favorable hERG safety profile of 10a (EC50 of 15 μM) compared to 10b (EC50 of 4.6 μM) was the critical determinant for the selection of BIIB042 for further preclinical and clinical development.[1] This highlights the importance of evaluating stereoisomers independently to identify the candidate with the optimal balance of efficacy and safety. The selective modulation of Aβ production without impacting the Notch signaling pathway underscores the potential of BIIB042 as a disease-modifying therapy for Alzheimer's disease.
References
(Rac)-BIIB042: A Technical Guide to its Selective Modulation of γ-Secretase and Impact on Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of (Rac)-BIIB042, a novel γ-secretase modulator (GSM), with a specific focus on its mechanism of action and its consequential impact—or lack thereof—on the critical Notch signaling pathway. This document synthesizes available data to provide a comprehensive resource for researchers in neurodegenerative disease and drug development.
Introduction: The Therapeutic Rationale for γ-Secretase Modulation
The accumulation of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease (AD). These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While inhibiting γ-secretase to block Aβ production was an initial therapeutic strategy, it proved problematic due to the enzyme's role in processing other vital substrates, most notably the Notch receptor.[1][2] Inhibition of Notch signaling leads to severe mechanism-based toxicities.[3]
γ-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme, GSMs allosterically bind to the γ-secretase complex to shift its cleavage preference on APP, promoting the production of shorter, less amyloidogenic Aβ peptides like Aβ38 at the expense of Aβ42.[4][5] A key characteristic of an ideal GSM is its selectivity for modulating APP processing while sparing the cleavage of other substrates like Notch.[2][4] this compound was developed as a potent, selective, and orally bioavailable GSM to meet this therapeutic profile.[4][6]
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data reported for this compound and its constituent isomers.
Table 1: In Vitro Potency of BIIB042 Isomers on Aβ Peptide Production [4]
| Compound | Isomer Configuration | Aβ42 Lowering (EC50, μM) | Aβ38 Increasing (EC50, μM) |
| 10a (BIIB042) | R,R | 0.17 | 0.15 |
| 10b | S,S | 0.15 | 0.11 |
| 10c + 10d (mixture) | R,S / S,R | 0.89 | Not Reported |
Data derived from CHO cells overexpressing the APP V717F mutation.
Table 2: In Vivo Pharmacodynamic Effects of BIIB042 in Wild-Type Mice [4]
| Compound | Dose (mg/kg, oral) | Time Post-Dose (h) | Brain Concentration (μM) | Brain Aβ42 Reduction (%) |
| 10a (BIIB042) | 10 | 4 | 4.6 | 40 |
| 10b | 10 | 4 | 6.6 | 38 |
Table 3: Selectivity Profile of BIIB042 [4]
| Assay Target | Metric | Value (μM) | Implication |
| COX1 Inhibition | IC50 | 35 | Weak inhibition, indicating selectivity against this common NSAID target. |
| COX2 Inhibition | IC50 | 27 | Weak inhibition, demonstrating selectivity. |
| Notch Signaling (HES1 Protein Levels) | Effect at 10 μM | No effect | High concentration shows no impact on a key downstream effector of Notch signaling, indicating a lack of Notch inhibition. |
Mechanism of Action and Impact on Notch Signaling
This compound functions as a second-generation GSM. Unlike first-generation GSMs derived from non-steroidal anti-inflammatory drugs (NSAIDs), which were proposed to interact with the APP substrate, newer GSMs like BIIB042 are believed to bind directly to an allosteric site on the γ-secretase complex itself.[2][5] This binding induces a conformational change that subtly alters the positioning of the APP C-terminal fragment (C99) at the active site, favoring processive cleavage that terminates at shorter Aβ species.
Crucially, this modulatory action does not impede the initial ε-cleavage of substrates, which is the step required to release the intracellular domains (ICDs) of proteins like APP (AICD) and Notch (NICD).[7][8] The release of NICD is the pivotal event in activating the canonical Notch signaling pathway.[1][3] By sparing this cleavage, BIIB042 avoids the toxicities associated with γ-secretase inhibitors (GSIs). Studies have confirmed that BIIB042 does not inhibit the cleavage of other γ-secretase substrates in cell-based and in vivo assays. Specifically, treatment with up to 10 μM of BIIB042 for 24 hours had no effect on the levels of HES1 protein, a primary downstream transcriptional target of activated Notch signaling.[4]
Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Aβ Modulation Assay
This protocol describes a method to measure the effect of a GSM on the production of different Aβ peptides in a cell-based model.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP with the V717F (Indiana) mutation, which increases total Aβ production and the Aβ42/Aβ40 ratio.
-
Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment (e.g., 20,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh growth medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a defined period (e.g., 24 hours).
-
Sample Collection: After incubation, collect the conditioned medium from each well. Centrifuge to remove any cellular debris.
-
Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium using a multiplex Aβ ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay, following the manufacturer’s instructions.
-
Data Analysis: Normalize the Aβ levels in compound-treated wells to the vehicle control. Plot the percentage reduction of Aβ42 and percentage increase of Aβ38 against the compound concentration. Fit the data to a four-parameter logistic equation to determine EC50 values.
Notch Signaling Assessment via HES1 Western Blot
This protocol outlines a method to assess whether a compound inhibits Notch signaling by measuring the protein levels of the downstream target, HES1.
-
Cell Line: A cell line responsive to Notch signaling, such as the human T-cell lymphoblastic leukemia line SUP-T1, which has an activating Notch1 mutation.
-
Culture and Treatment: Culture cells to a density of approximately 1x10^6 cells/mL. Treat the cells with this compound at various concentrations (e.g., up to 10 μM) or a vehicle control for 24 hours. A known γ-secretase inhibitor (e.g., DAPT) should be used as a positive control for Notch inhibition.
-
Cell Lysis: Harvest the cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HES1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HES1 signal to the loading control. Compare the normalized HES1 levels in compound-treated samples to the vehicle control. A significant decrease in HES1 indicates inhibition of the Notch pathway.
Conclusion
This compound is a potent, brain-penetrant γ-secretase modulator that effectively reduces the production of the pathogenic Aβ42 peptide while increasing the formation of shorter, less toxic Aβ species.[4] A critical feature of its preclinical profile is its high degree of selectivity for modulating APP processing over the cleavage of the Notch receptor.[4] The lack of effect on HES1 protein levels, a key downstream effector of Notch signaling, provides strong evidence that BIIB042 does not inhibit this critical pathway, thereby mitigating the risk of mechanism-based toxicities that have hindered the development of γ-secretase inhibitors.[4] This selectivity profile makes molecules like BIIB042 a compelling therapeutic approach for the treatment of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch intracellular domain regulates glioblastoma proliferation through the Notch1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The function of Notch1 intracellular domain in the differentiation of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel determinants of NOTCH1 trafficking and signaling in breast epithelial cells | Life Science Alliance [life-science-alliance.org]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. NOTCH1 S2513 is critical for the regulation of NICD levels impacting the segmentation clock in hiPSC-derived PSM cells and somitoids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of BIIB042: A Technical Guide for Drug Development Professionals
An in-depth exploration of the medicinal chemistry, preclinical pharmacology, and mechanism of action of BIIB042, a novel γ-secretase modulator developed for the potential treatment of Alzheimer's disease.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BIIB042, a potent and selective γ-secretase modulator (GSM). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data from key experiments, details the methodologies employed, and visualizes the critical pathways and workflows associated with BIIB042's development.
Introduction: The Rationale for γ-Secretase Modulation in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1][2][3] The amyloid cascade hypothesis posits that the production and aggregation of the Aβ peptide, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of AD.[1][2] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1][4]
γ-Secretase modulators (GSMs) represent a promising therapeutic strategy for AD. Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme and can lead to mechanism-based toxicities due to interference with other signaling pathways like Notch, GSMs allosterically modulate the enzyme.[1][5] This modulation shifts the cleavage of APP to favor the production of shorter, less aggregation-prone Aβ isoforms, such as Aβ38, at the expense of the highly amyloidogenic Aβ42, while having little to no effect on the more abundant Aβ40.[1][2][3] BIIB042 emerged from a medicinal chemistry campaign aimed at discovering a potent, selective, and orally bioavailable GSM with favorable pharmacokinetic properties.[1][2]
Mechanism of Action of BIIB042
BIIB042 acts as a γ-secretase modulator. In preclinical studies, it has been shown to reduce the levels of Aβ42 while concurrently increasing the levels of Aβ38, with minimal impact on Aβ40 levels.[1][2][3] This profile is consistent with the desired mechanism of action for a GSM. Importantly, BIIB042 does not inhibit the cleavage of other known γ-secretase substrates, such as Notch, thereby avoiding a key safety concern associated with GSIs.[1][3] The selectivity of BIIB042 for modulating APP processing over Notch signaling is a critical aspect of its design and therapeutic potential.
Structure-Activity Relationship (SAR) Studies
The discovery of BIIB042 (compound 10a in the primary literature) involved a multipoint optimization strategy focusing on cellular potency and brain pharmacodynamic response in wild-type mice following oral administration.[1] The core of the chemical series is a novel carboxylic acid-derived scaffold.
In Vitro Cellular Potency
The following table summarizes the in vitro activity of BIIB042 and its analogs in a Chinese Hamster Ovary (CHO) cell line stably expressing human APP. The primary endpoint was the reduction of Aβ42 levels, with EC50 values determined.
| Compound | R1/R2 | R3 | Aβ42 EC50 (μM) |
| 6 | H | 4-CF3 | 1.1 |
| 7 | H | 4-F | 2.3 |
| 10 (racemate) | - | 4-CF3 | 0.39[6] |
| 10a (BIIB042) | (R,R) | 4-CF3 | 0.17 [1] |
| 10b | (S,S) | 4-CF3 | 0.15[1] |
| 10c + 10d (mixture) | (R,S) + (S,R) | 4-CF3 | 0.89[1] |
| 12 | Me | 4-CF3 | - |
| 13 | Et | 4-CF3 | - |
| 14 | i-Pr | 4-CF3 | 0.12[1] |
| 15 | c-Pr | 4-CF3 | - |
| 16 | c-Bu | 4-CF3 | - |
| 17 | t-Bu | 4-CF3 | 0.040[1] |
Data extracted from Peng et al., ACS Med Chem Lett. 2011.[1]
The SAR data indicates that:
-
The 4-trifluoromethylphenyl group at the R3 position was found to be optimal for potency.[1]
-
There is a trend that bulkier groups at the R1/R2 positions provide more potent cellular activity.[1]
-
The stereochemistry of the molecule plays a significant role in its activity, with the (R,R) and (S,S) isomers (10a and 10b) being significantly more potent than the mixture of the other two isomers.[1]
In a human H4 cell line expressing wild-type human APP, BIIB042 (10a) demonstrated an EC50 of 70 nM for the reduction of Aβ42.[1]
Experimental Protocols
In Vitro Aβ Cellular Assay
The in vitro potency of the compounds was determined using a CHO cell line stably expressing human APP. The cells were plated and incubated with various concentrations of the test compounds. After a specified incubation period, the conditioned media was collected, and the levels of Aβ40 and Aβ42 were measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay. The EC50 values, representing the concentration of the compound that causes a 50% reduction in Aβ42 levels, were then calculated from the dose-response curves.
In Vivo Pharmacodynamic Studies
In vivo efficacy was assessed in wild-type mice (CF-1) and Fischer rats. Animals were administered a single oral dose of the test compound. At various time points post-dosing, brain and plasma samples were collected. The levels of Aβ40 and Aβ42 in the brain homogenates and plasma were quantified by immunoassay. The percentage reduction in Aβ levels was calculated relative to vehicle-treated control animals.
In Vivo Efficacy and Pharmacokinetics
BIIB042 demonstrated a significant reduction in brain Aβ42 levels in wild-type mice after a single oral dose. At 10 mg/kg, BIIB042 achieved a 40% reduction in brain Aβ42 at 4 hours post-dose.[1] Similar pharmacodynamic effects were observed in rats and cynomolgus monkeys.[1][3]
The pharmacokinetic profile of BIIB042 was evaluated in multiple species and showed good oral bioavailability.
| Species | Dose (mg/kg, p.o.) | T1/2 (h) | Bioavailability (%) |
| Rat | 10 | 6 | 44 |
| Dog | 10 | 2 | - |
| Monkey | 10 | 11 | 106 |
Data extracted from Peng et al., ACS Med Chem Lett. 2011.[1]
Selectivity Profile
A critical aspect of the development of BIIB042 was ensuring its selectivity and avoiding off-target effects, particularly the inhibition of Notch signaling.
Notch Signaling Assay
The effect of BIIB042 on Notch signaling was evaluated in a cell-based assay that measures the levels of HES1 protein, a downstream target of the Notch signaling pathway. BIIB042 was found to have no effect on HES1 levels at concentrations up to 10 μM, indicating a lack of Notch inhibition.[1]
Other Off-Target Activities
BIIB042 was also profiled against other potential off-targets. It showed weak inhibition of COX1 and COX2 with IC50 values of 35 μM and 27 μM, respectively.[1]
Conclusion
BIIB042 is a potent, selective, and orally bioavailable γ-secretase modulator that effectively reduces the levels of the amyloidogenic Aβ42 peptide in both in vitro and in vivo models. The extensive structure-activity relationship studies guided the optimization of the lead compound to achieve desirable potency and pharmacokinetic properties. The lack of inhibition of Notch signaling addresses a key safety concern associated with previous approaches targeting γ-secretase. The preclinical data for BIIB042 supported its advancement as a clinical candidate for the potential treatment of Alzheimer's disease. This technical guide provides a foundational understanding of the key data and methodologies that underpinned the discovery and preclinical development of BIIB042.
References
- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: In Vitro Aβ Modulation Assay with (Rac)-BIIB042
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][3] The γ-secretase complex can cleave APP at multiple sites, producing Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and neurotoxicity.[4]
(Rac)-BIIB042 is a novel, potent, and orally bioavailable γ-secretase modulator (GSM).[4][5][6] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to side effects due to the inhibition of other substrate cleavage (e.g., Notch), GSMs allosterically modulate the enzyme.[7][8] This modulation shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38, with minimal impact on the levels of the most abundant isoform, Aβ40.[4][5][7] This application note provides a detailed protocol for an in vitro assay to characterize the modulatory activity of this compound on Aβ production in a cell-based model.
Signaling Pathway of APP Processing and Aβ Production
The amyloidogenic pathway begins with the cleavage of APP by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is then subsequently cleaved by the γ-secretase complex at different positions to produce Aβ peptides of various lengths and the APP intracellular domain (AICD). This compound modulates the activity of γ-secretase on C99, leading to a decrease in Aβ42 and an increase in Aβ38 production.
Experimental Protocol: In Vitro Aβ Modulation Assay
This protocol describes the use of a human neuroglioma cell line (H4) stably overexpressing human APP with the Swedish mutation (H4-APPsw) to assess the effect of this compound on Aβ production.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| H4-APPsw cells | (Available from various cell banks) | e.g., Millipore, ATCC |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| G418 Sulfate (Geneticin) | Gibco | 10131035 |
| This compound | (Available from chemical suppliers) | N/A |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Human Aβ40 ELISA Kit | Invitrogen | KHB3481 |
| Human Aβ42 ELISA Kit | Invitrogen | KHB3544 |
| Human Aβ38 ELISA Kit | (Available from various suppliers) | e.g., IBL, Wako |
| 96-well cell culture plates, flat-bottom | Corning | 3596 |
| Reagent reservoirs | Corning | 4870 |
| Multichannel pipettes | Eppendorf | Various |
Experimental Workflow
Step-by-Step Procedure
1. Cell Culture and Seeding
1.1. Culture H4-APPsw cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., 200 µg/mL G418).[5] 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2. 1.3. For the assay, harvest cells using standard trypsinization methods and resuspend in fresh culture medium. 1.4. Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. 1.5. Incubate the plate overnight to allow for cell attachment.
2. Preparation of this compound Solutions
2.1. Prepare a 10 mM stock solution of this compound in 100% DMSO. 2.2. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM). 2.3. Further dilute these intermediate DMSO stocks into culture medium to achieve the final desired concentrations for treating the cells. The final DMSO concentration in the culture medium should be kept constant across all wells, typically ≤0.5%.
3. Cell Treatment
3.1. After overnight incubation, carefully remove the culture medium from the 96-well plate. 3.2. Add 100 µL of the prepared this compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). 3.3. It is recommended to test each concentration in triplicate.
4. Incubation
4.1. Incubate the treated plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
5. Collection of Conditioned Media
5.1. After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells. 5.2. Carefully collect the supernatant (conditioned media) from each well without disturbing the cell layer. 5.3. The conditioned media can be used immediately for ELISA or stored at -80°C for later analysis.
6. Quantification of Aβ Peptides by ELISA
6.1. Perform sandwich ELISAs for human Aβ40, Aβ42, and Aβ38 according to the manufacturer's instructions for the selected kits.[6][9][10] 6.2. Briefly, this involves adding the conditioned media and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection. 6.3. Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
7. Data Analysis
7.1. Use the standard curve generated from the Aβ standards to calculate the concentration of each Aβ isoform in the conditioned media samples. 7.2. Calculate the percentage modulation of Aβ42 and Aβ38 relative to the vehicle control using the following formula:
% Modulation = [(Aβ concentration in treated well - Aβ concentration in vehicle well) / Aβ concentration in vehicle well] x 100
7.3. For Aβ40, calculate the percentage change to confirm the modulatory effect is specific to Aβ42 and Aβ38. 7.4. Plot the percentage modulation of Aβ42 and Aβ38 against the log concentration of this compound to generate dose-response curves. 7.5. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the EC50 value for Aβ42 reduction and Aβ38 elevation.
Expected Results
Treatment of H4-APPsw cells with this compound is expected to result in a dose-dependent decrease in the concentration of secreted Aβ42 and a corresponding dose-dependent increase in the concentration of secreted Aβ38. The concentration of Aβ40 should remain largely unaffected.
Table 1: Example Quantitative Data for this compound Aβ Modulation
| This compound (nM) | Aβ42 (pg/mL) | % Aβ42 Reduction | Aβ38 (pg/mL) | % Aβ38 Increase | Aβ40 (pg/mL) | % Aβ40 Change |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 | 50.1 ± 3.2 | 0 | 2500.5 ± 150.3 | 0 |
| 1 | 145.1 ± 7.9 | 3.4 | 55.3 ± 4.1 | 10.4 | 2480.1 ± 145.8 | -0.8 |
| 10 | 110.5 ± 6.2 | 26.4 | 80.6 ± 5.5 | 60.9 | 2510.9 ± 160.2 | 0.4 |
| 100 | 75.8 ± 4.1 | 49.5 | 125.4 ± 8.9 | 150.3 | 2495.3 ± 155.7 | -0.2 |
| 1000 | 40.2 ± 2.5 | 73.2 | 180.9 ± 12.1 | 261.1 | 2525.6 ± 165.4 | 1.0 |
| 10000 | 35.1 ± 2.1 | 76.6 | 185.2 ± 13.5 | 269.7 | 2515.4 ± 162.1 | 0.6 |
Data are presented as mean ± standard deviation.
Conclusion
This in vitro Aβ modulation assay provides a robust and reliable method for characterizing the activity of γ-secretase modulators like this compound. The detailed protocol allows for the precise quantification of changes in Aβ isoform production, enabling the determination of compound potency and selectivity. This assay is a valuable tool in the preclinical evaluation of potential therapeutic agents for Alzheimer's disease.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ex vivo analysis platforms for monitoring amyloid precursor protein cleavage [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. novamedline.com [novamedline.com]
- 7. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Administration of (Rac)-BIIB042 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIIB042 is a potent, selective, and orally bioavailable γ-secretase modulator (GSM) that has shown promise in preclinical studies for Alzheimer's disease.[1][2][3] It functions by altering the cleavage of amyloid precursor protein (APP), leading to a reduction in the production of the amyloid-β 42 (Aβ42) peptide, which is a key component of amyloid plaques in the brain.[1][3][4] Specifically, BIIB042 decreases Aβ42 levels while increasing the levels of the shorter, less amyloidogenic Aβ38 peptide, with little to no effect on Aβ40 levels.[1][3][4] This document provides detailed application notes and protocols for the formulation and oral administration of this compound in mice for pharmacokinetic and pharmacodynamic studies.
Data Presentation
In Vivo Efficacy of this compound in Mice
The following table summarizes the reported in vivo pharmacodynamic effects of this compound after a single oral dose in wild-type mice.
| Parameter | Value | Species/Strain | Dosage | Time Point | Source |
| Brain Aβ42 Reduction | 40% | Wild-type mice | 10 mg/kg | 4 hours post-dose | [4] |
| Brain Concentration | 4.6 µM | Wild-type mice | 10 mg/kg | 4 hours post-dose | [1][4] |
Pharmacokinetic Parameters of BIIB042 (in various species)
| Species | Oral Bioavailability (%) | Dosage | Source |
| Rats | 44-106% | 10 mg/kg | [1][4] |
| Dogs | 44-106% | 10 mg/kg | [1][4] |
| Monkeys | 44-106% | 10 mg/kg | [1][4] |
Experimental Protocols
I. Preparation of Oral Formulation Vehicle (0.5% CMC / 0.2% Tween 80)
This protocol describes the preparation of a common vehicle for the oral administration of hydrophobic compounds in rodents.
Materials:
-
Carboxymethylcellulose sodium (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile glass beaker
-
Autoclave
Procedure:
-
Heat approximately one-third of the required volume of sterile water to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Slowly add the required amount of CMC powder to the heated water while stirring to create a vortex. This will aid in the dispersion of the CMC and prevent clumping.
-
Continue stirring until the CMC is fully dispersed. The solution will appear cloudy.
-
Remove the beaker from the heat and add the remaining two-thirds of the cold sterile water.
-
Continue stirring the solution at room temperature until it becomes clear and uniform. This may take several hours or can be left to stir overnight at 4°C.
-
Add the required volume of Tween 80 to the CMC solution to achieve a final concentration of 0.2%.
-
Stir until the Tween 80 is completely dissolved and the solution is homogeneous.
-
The final vehicle can be stored at 4°C for up to two weeks.
II. Preparation of this compound Oral Suspension
This protocol details the preparation of a 1 mg/mL suspension of this compound for a 10 mg/kg dose in a 20 g mouse (0.2 mL administration volume).
Materials:
-
This compound powder
-
Prepared 0.5% CMC / 0.2% Tween 80 vehicle
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or glass vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for 10 mL of a 1 mg/mL suspension, weigh out 10 mg of this compound.
-
Transfer the weighed this compound powder into a sterile tube or vial.
-
Add a small volume of the 0.5% CMC / 0.2% Tween 80 vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion and break up any aggregates.
-
Visually inspect the suspension for uniformity before administration. The suspension should be prepared fresh on the day of the experiment.
III. Oral Administration via Gavage in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of the this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume (e.g., for a 10 mg/kg dose and a 1 mg/mL suspension, a 20 g mouse would receive 0.2 mL).
-
Draw the calculated volume of the this compound suspension into the syringe and securely attach the gavage needle.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The mouse should be held in a vertical position.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
If any resistance is met, or if the mouse struggles excessively, withdraw the needle and repeat the insertion. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.
Mandatory Visualizations
Caption: Experimental workflow for oral administration of this compound in mice.
Caption: Signaling pathway of APP processing and modulation by this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Aβ Peptides after BIIB042 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of amyloid-beta (Aβ) peptides (Aβ40, Aβ42, and Aβ38) in biological samples following treatment with BIIB042, a γ-secretase modulator. BIIB042 has been shown to reduce the levels of the highly amyloidogenic Aβ42 peptide while increasing the levels of the shorter, less aggregation-prone Aβ38 peptide, with minimal impact on the most abundant Aβ40 species.[1][2][3][4] Accurate and precise quantification of these Aβ peptides is crucial for evaluating the pharmacodynamic effects of BIIB042 in preclinical and clinical studies.
Principle of the Assay
The recommended method for quantifying Aβ peptides is a sandwich enzyme-linked immunosorbent assay (ELISA). This assay utilizes a pair of antibodies specific to different epitopes on the Aβ peptide. A capture antibody, coated onto the surface of a microplate well, binds to the Aβ peptide present in the sample. A second, detection antibody, which is conjugated to an enzyme, then binds to a different epitope on the captured Aβ peptide. The addition of a substrate for the enzyme results in a measurable colorimetric or chemiluminescent signal that is directly proportional to the concentration of the Aβ peptide in the sample. For the simultaneous measurement of Aβ40, Aβ42, and Aβ38, a multiplex ELISA format is recommended.[2]
Data Presentation
The following tables summarize the expected effects of BIIB042 on Aβ peptide levels based on preclinical studies.
Table 1: Effect of BIIB042 on Aβ Peptide Levels in vitro (CHO cells overexpressing APP V717F mutation) [2]
| Aβ Peptide | Effect of BIIB042 Treatment |
| Aβ42 | Lowered |
| Aβ40 | Little to no effect |
| Aβ38 | Increased |
Table 2: In Vivo Pharmacodynamic Effects of BIIB042 on Aβ42 Levels [2][3][4]
| Species | Sample Type | Effect on Aβ42 |
| CF-1 Mice | Brain | Significantly reduced |
| Fischer Rats | Brain | Significantly reduced |
| Cynomolgus Monkeys | Plasma | Significantly reduced |
Experimental Protocols
Materials Required
-
Multiplex Aβ ELISA kit (specific for Aβ38, Aβ40, and Aβ42)
-
Samples (e.g., cell culture supernatant, cerebrospinal fluid (CSF), plasma, brain homogenates) treated with BIIB042 or vehicle control
-
Microplate reader capable of measuring absorbance or luminescence
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent
-
Stop solution (if using a colorimetric substrate)
-
Calibrators (synthetic Aβ38, Aβ40, and Aβ42 peptides of known concentrations)
-
Deionized or distilled water
-
Pipettes and tips
-
Microplates
Sample Preparation
-
Cell Culture Supernatant: Collect supernatant from cell cultures treated with BIIB042 or vehicle. Centrifuge to remove any cells or debris.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store at -80°C until use.
-
Cerebrospinal Fluid (CSF): Collect CSF and centrifuge to remove any cells. Store at -80°C.
-
Brain Tissue: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.
ELISA Protocol
This protocol is a general guideline. Please refer to the specific instructions provided with your chosen multiplex Aβ ELISA kit.
-
Prepare Reagents: Prepare all buffers, standards, and samples as instructed in the kit manual.
-
Coat Plate: If not pre-coated, coat the microplate wells with the capture antibodies for Aβ38, Aβ40, and Aβ42. Incubate and then wash the wells.
-
Add Samples and Standards: Add the prepared standards and samples to the appropriate wells. Incubate for the recommended time and temperature to allow the Aβ peptides to bind to the capture antibodies.
-
Wash: Wash the wells multiple times with wash buffer to remove any unbound material.
-
Add Detection Antibodies: Add the enzyme-conjugated detection antibodies specific for each Aβ isoform to the wells. Incubate to allow binding to the captured Aβ peptides.
-
Wash: Repeat the washing step to remove unbound detection antibodies.
-
Add Substrate: Add the enzyme substrate to the wells. Incubate in the dark to allow the color or signal to develop.
-
Stop Reaction (if applicable): If using a colorimetric substrate, add the stop solution to halt the reaction.
-
Read Plate: Measure the absorbance or luminescence of each well using a microplate reader.
-
Data Analysis: Generate a standard curve for each Aβ peptide by plotting the signal intensity versus the concentration of the standards. Use the standard curves to determine the concentration of Aβ38, Aβ40, and Aβ42 in your samples.
Mandatory Visualizations
Caption: Experimental workflow for the multiplex ELISA to measure Aβ peptides.
Caption: Mechanism of action of BIIB042 on APP processing by γ-secretase.
References
- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Testing of (Rac)-BIIB042
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIIB042 is a racemic γ-secretase modulator (GSM) investigated for its potential as a therapeutic agent for Alzheimer's disease. Its mechanism of action involves selectively altering the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects related to Notch signaling, this compound modulates the enzyme to decrease the production of the aggregation-prone Aβ42 peptide while increasing the levels of the shorter, less amyloidogenic Aβ38 peptide, with minimal impact on the abundant Aβ40 isoform.[1][2][3] This modulation of Aβ production without inhibiting overall γ-secretase function makes this compound a compelling candidate for further preclinical evaluation.[1][3]
These application notes provide detailed protocols for the in vivo evaluation of this compound in various animal models, including wild-type rodents, non-human primates, and a transgenic mouse model of Alzheimer's disease. The protocols cover drug formulation and administration, as well as key pharmacodynamic and behavioral assessments.
Mechanism of Action: γ-Secretase Modulation
This compound acts as an allosteric modulator of the γ-secretase complex. This complex is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths. The active enantiomer of the racemic mixture, BIIB042 (also referred to as 10a in some literature), shifts the cleavage site of γ-secretase, resulting in a favorable shift in the Aβ peptide profile.[2]
Animal Models
The in vivo efficacy and pharmacokinetic properties of this compound have been evaluated in several animal models:
-
CF-1 Mice (Wild-Type): Used for initial in vivo screening and pharmacodynamic studies to assess brain Aβ modulation.[2]
-
Fischer Rats (Wild-Type): Employed for pharmacokinetic and pharmacodynamic evaluations.[2]
-
Cynomolgus Monkeys (Non-Human Primate): Utilized for pharmacokinetic and pharmacodynamic studies in a species more closely related to humans.[2]
-
Tg2576 Mice (Alzheimer's Disease Model): This transgenic model overexpresses a mutant form of human APP (APPswe) and develops age-dependent Aβ plaques and cognitive deficits, making it suitable for evaluating the therapeutic potential of this compound in a disease-relevant context.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with this compound.
Table 1: Pharmacodynamic Effects of this compound on Brain Aβ Levels
| Species | Model | Dose (mg/kg) | Route | Time Point | % Aβ42 Reduction (Brain) | Reference |
| Mouse | CF-1 | 10 | Oral | 4 hours | 40% | [4] |
| Rat | Fischer | 10 | Oral | 4 hours | 30% | [5] |
Table 2: Pharmacodynamic Effects of this compound on Plasma Aβ Levels
| Species | Model | Dose (mg/kg) | Route | Time Point | % Aβ42 Reduction (Plasma) | Reference |
| Monkey | Cynomolgus | 10 | Oral | 5 hours | 30% | [5] |
Table 3: Pharmacokinetic Parameters of BIIB042 (10a)
| Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |
| Rat | Oral | 10 | 2.3 ± 0.2 | 1.4 ± 0.5 | 6 | 44 ± 16 | [4] |
| Dog | Oral | 10 | - | - | ~2 | - | [4] |
| Monkey | Oral | 10 | 25 ± 6 | 5.9 ± 2.3 | 11 | 106 ± 33 | [4] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
Objective: To administer a precise oral dose of this compound to mice or rats for pharmacokinetic or pharmacodynamic studies.
Materials:
-
This compound (crystalline HCl salt)
-
Vehicle: 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water
-
Weighing scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes
-
Personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Weigh each animal on the day of dosing to calculate the precise volume for administration.
-
-
Drug Formulation:
-
Prepare a suspension of this compound in the vehicle (0.5% MC, 0.2% Tween 80) to the desired concentration. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.
-
Ensure the suspension is homogenous by vortexing or stirring before drawing it into the syringe.
-
-
Oral Gavage:
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
Administer the calculated volume of the drug suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically for the first hour.
-
Experimental Workflow for a Pharmacodynamic Study:
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
Application Note: Measuring BIIB042 Brain Penetration in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction BIIB042 is a potent, selective, and orally bioavailable γ-secretase modulator (GSM) developed as a potential therapeutic for Alzheimer's disease[1][2][3]. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities related to substrates like Notch, GSMs allosterically modulate γ-secretase[2][4][5]. This modulation shifts the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99), resulting in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a concurrent increase in shorter, less aggregation-prone peptides like Aβ38[2][4][6].
For any central nervous system (CNS) drug candidate like BIIB042, demonstrating sufficient penetration across the blood-brain barrier (BBB) to engage its target is a critical step in preclinical development[7][8]. This document provides detailed protocols and methodologies for quantifying the brain penetration of BIIB042 in rodent models, focusing on the determination of the unbound brain-to-plasma concentration ratio (Kp,uu), the most relevant parameter for assessing CNS drug efficacy[7][9].
BIIB042 Mechanism of Action: γ-Secretase Modulation
BIIB042 alters the processivity of the γ-secretase complex. Instead of inhibiting the enzyme, it modifies the cleavage pattern of the APP-C99 substrate, leading to a favorable shift in the Aβ peptide profile. This reduces the concentration of Aβ42, a key species in the formation of amyloid plaques, which are a pathological hallmark of Alzheimer's disease[1][2][6].
Experimental Protocols
The accurate assessment of brain penetration is determined by in vivo measurements[7]. The primary goal is to determine the extent of distribution of BIIB042 from the systemic circulation into the CNS. This is best represented by the unbound brain-to-plasma concentration ratio (Kp,uu), which corrects for plasma and brain tissue protein binding[7][9]. A Kp,uu value approaching or exceeding 0.3 is often considered indicative of sufficient brain exposure for a CNS drug candidate[7].
Overall Experimental Workflow
The workflow for an in vivo brain penetration study involves dosing the compound, collecting tissues at specified time points, processing the samples, and quantifying the drug concentration using a validated bioanalytical method.
Protocol 1: In Vivo Brain Penetration Study in Mice
This protocol is adapted from general methodologies and specific data reported for BIIB042[2].
1. Objective: To determine the total and unbound concentrations of BIIB042 in the brain and plasma of CF-1 mice following a single oral dose.
2. Materials and Reagents:
-
BIIB042 (crystalline HCl salt)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC), 0.2% Tween 80 in water[2]
-
Male CF-1 mice
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Brain harvesting tools
-
Homogenizer
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
3. Experimental Procedure:
-
Animal Dosing: Administer BIIB042 orally (p.o.) to a cohort of CF-1 mice at a dose of 10 mg/kg[2]. A vehicle-treated group should be included as a control.
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-dose, corresponding to reported peak effects), euthanize the animals[2].
-
Blood Collection: Immediately collect trunk blood into EDTA-coated tubes. Keep samples on ice.
-
Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Brain Collection: Perfuse the mice with saline to remove blood from the brain vasculature. Excise the whole brain, rinse with cold saline, blot dry, and record the weight. Flash-freeze in liquid nitrogen and store at -80°C.
-
Brain Homogenization: On the day of analysis, thaw the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.
-
Bioanalysis: Determine the concentration of BIIB042 in plasma and brain homogenate samples using a validated LC-MS/MS method.
Protocol 2: Brain and Plasma Protein Binding Assay
1. Objective: To determine the fraction of BIIB042 that is unbound to proteins in brain homogenate (fu,brain) and plasma (fu,plasma). This is essential for calculating Kp,uu.
2. Principle: Equilibrium dialysis is a common method where a semi-permeable membrane separates a compartment containing the sample (plasma or brain homogenate with BIIB042) from a buffer-only compartment. The free drug equilibrates across the membrane, and its concentration in the buffer compartment is measured.
3. Materials and Reagents:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membranes (with appropriate molecular weight cut-off)
-
Control plasma and brain homogenate from untreated mice
-
Phosphate-buffered saline (PBS)
-
BIIB042
4. Experimental Procedure:
-
Preparation: Spike control plasma and brain homogenate with BIIB042 to a known concentration.
-
Dialysis Setup: Load the spiked plasma or brain homogenate into one chamber of the dialysis device and an equal volume of PBS into the opposing chamber.
-
Incubation: Incubate the device at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours), with gentle shaking.
-
Sample Analysis: After incubation, collect aliquots from both the sample chamber and the buffer chamber.
-
Quantification: Determine the concentration of BIIB042 in both chambers using LC-MS/MS.
-
Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the sample chamber.
Data Analysis and Calculation
-
Total Brain Concentration (Cbrain): Determined directly from the brain homogenate analysis, corrected for dilution, and expressed in µM or ng/g.
-
Total Plasma Concentration (Cplasma): Determined directly from the plasma sample analysis (µM or ng/mL).
-
Total Brain-to-Plasma Ratio (Kp):
-
Kp = Cbrain / Cplasma
-
-
Unbound Brain-to-Plasma Ratio (Kp,uu):
-
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
Data Presentation
The following tables summarize key quantitative data on BIIB042 from preclinical studies, demonstrating its brain penetration and pharmacodynamic effect[2].
Table 1: BIIB042 Brain Exposure and Pharmacodynamic Effect in Rodents
| Species | Dose (p.o.) | Time Point | Brain Concentration (µM) | Brain Aβ42 Reduction (%) |
| CF-1 Mouse | 10 mg/kg | 4 hours | 4.6 | 40% |
| Fischer Rat | 10 mg/kg | 4 hours | Not Reported | 30% |
| Data sourced from Peng et al., 2011[2]. |
Table 2: Pharmacokinetic Parameters of BIIB042 in Preclinical Species
| Species | Route | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | Oral Bioavailability (%) |
| Rat | iv | 1 | 6.0 ± 0.6 | 2.0 ± 0.4 | 44 ± 16 |
| po | 10 | 6.2 ± 0.4 | - | ||
| Dog | iv | 1 | 1.3 ± 0.2 | 14 ± 1 | 44 ± 16 |
| po | 10 | 2.3 ± 0.2 | - | ||
| Monkey | iv | 1 | 11.2 ± 4.3 | 3.7 ± 1.2 | 106 ± 33 |
| po | 10 | 25 ± 6 | - | ||
| Data presented as Mean ± SD (n=3). Sourced from Peng et al., 2011[2]. |
Conclusion
The protocols outlined provide a robust framework for assessing the brain penetration of BIIB042 in preclinical models. Studies have confirmed that BIIB042 is a brain-penetrant GSM[1][2]. An oral dose of 10 mg/kg in mice resulted in a 4.6 µM brain concentration and a significant 40% reduction in brain Aβ42 levels, demonstrating that the compound successfully reaches its CNS target at pharmacologically active concentrations[2]. The determination of Kp,uu is the definitive measure of BBB penetration and is crucial for accurately predicting human CNS exposure and guiding clinical dose selection[7]. These methods are fundamental for the continued development of CNS drug candidates like BIIB042 for the treatment of neurodegenerative diseases.
References
- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Gamma-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-secretase, a multi-subunit intramembrane protease, plays a pivotal role in the pathogenesis of Alzheimer's disease (AD) through its cleavage of the Amyloid Precursor Protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The modulation of gamma-secretase activity to shift the production from the highly amyloidogenic Aβ42 peptide to shorter, less toxic forms is a promising therapeutic strategy. This document provides detailed application notes and protocols for various cell-based assays designed to screen for and characterize gamma-secretase modulators (GSMs).
Gamma-secretase is a complex enzyme composed of four core protein subunits: Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[1][2] It cleaves a variety of type I transmembrane proteins, with APP and Notch being the most extensively studied substrates.[2][3] The processing of APP by gamma-secretase is a sequential process that follows an initial cleavage by β-secretase (BACE1). This process results in the generation of Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[4][5] An increased ratio of Aβ42 to Aβ40 is strongly associated with the formation of amyloid plaques, a hallmark of AD.[4]
Gamma-secretase modulators are small molecules that allosterically bind to the gamma-secretase complex and alter its activity, leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic Aβ species like Aβ38.[6] Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can cause toxicity by interfering with the processing of other critical substrates like Notch, GSMs offer a more nuanced and potentially safer therapeutic approach.[2][7]
This document outlines several robust cell-based assay platforms for the identification and characterization of GSMs, including Reporter Gene Assays, AlphaLISA, and Electrochemiluminescence (ECL) assays.
Signaling Pathway and Modulation Mechanism
The processing of APP by secretases is a critical pathway in the context of Alzheimer's disease. The diagram below illustrates the sequential cleavage of APP and the mechanism by which gamma-secretase modulators alter the final cleavage step to favor the production of shorter, less pathogenic Aβ peptides.
Caption: APP processing and GSM mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro potencies (IC50 values) of several known gamma-secretase inhibitors and modulators in cell-based assays. This data is crucial for comparing the relative activities of different compounds and for validating new screening assays.
| Compound | Type | Cell Line | Assay Type | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Notch Selectivity | Reference |
| Compound 2 | GSM | SH-SY5Y-APP | Not Specified | 4.1 | - | - | Non-inhibitory | [8] |
| Compound 3 | GSM | SH-SY5Y-APP | Not Specified | - | - | - | Non-inhibitory | [8] |
| GSI-953 (Begacestat) | GSI | Cellular | Not Specified | 15 | - | - | 14-fold | [7] |
| DAPT | GSI | Cellular | Aβ Lowering | 20 | - | - | Not Specified | [7] |
| BMS-708163 (Avagacestat) | GSI | Cellular | Not Specified | 0.27 | 0.30 | - | 193-fold | [9] |
| CHF5074 | GSM | Cellular | Not Specified | 3600 | 18400 | - | Non-inhibitory at 5µM | [9] |
| JNJ-40418677 | GSM | Neuroblastoma Cells | Not Specified | 200 | - | - | >50-fold | [9] |
| BPN-15606 | GSM | Cultured Cells | Not Specified | 7 | 17 | Increase | Non-inhibitory at 25µM | [9] |
| GSM-1 Analog (21) | GSM | Not Specified | Not Specified | 640 | >10000 | - | Non-inhibitory at 10µM | [10] |
| Non-acidic GSM (9) | GSM | Not Specified | Not Specified | 10 | - | - | >1000-fold | [10] |
| AZ4126 | GSM | Not Specified | Not Specified | 6 | - | 6 | More potent on APP | [11] |
Experimental Protocols
Luciferase Reporter Gene Assay for Gamma-Secretase Activity
This assay provides a quantitative measurement of gamma-secretase-mediated cleavage of APP or Notch.[12][13] It relies on a chimeric protein where the intracellular domain of the substrate is fused to a transcription factor. Cleavage by gamma-secretase releases the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene, typically luciferase.
Materials:
-
HEK293 cells stably expressing the APP-Gal4 fusion protein and a UAS-luciferase reporter construct (e.g., NG cells).[12]
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.
-
96-well white, clear-bottom tissue culture plates.
-
Test compounds (GSMs) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the stable HEK293 cells into 96-well plates at a density of 20,000 cells per well in 100 µL of growth medium.[12] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove 50 µL of the medium from each well and add 50 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (known GSM) wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 or EC50 values for each compound.
Workflow Diagram:
Caption: Luciferase reporter assay workflow.
AlphaLISA Assay for Aβ Peptide Detection
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay for the detection of Aβ peptides in cell culture supernatants.[14][15] The assay utilizes donor and acceptor beads that, when brought into proximity by binding to the same analyte, generate a luminescent signal.
Materials:
-
HEK293 cells overexpressing human APP (e.g., HEK293-APP695).
-
Cell culture medium and supplements.
-
96-well or 384-well white microplates (e.g., OptiPlate).
-
Test compounds.
-
AlphaLISA Human Amyloid-β 1-40 and 1-42 Detection Kits.[14][15] These kits typically include biotinylated anti-Aβ antibody, acceptor beads conjugated to another anti-Aβ antibody, streptavidin-coated donor beads, and Aβ standards.[16][17]
-
AlphaLISA-compatible plate reader.
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293-APP cells in a suitable plate format (e.g., 96-well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of test compounds for 24-48 hours.
-
-
Sample Collection: Carefully collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
AlphaLISA Reaction:
-
Prepare Aβ standards by serially diluting the provided Aβ peptide stock.
-
In a 384-well white plate, add a small volume (e.g., 5 µL) of the collected supernatant or the Aβ standards.
-
Add the mixture of biotinylated anti-Aβ antibody and acceptor beads.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Add the streptavidin-coated donor beads.
-
Incubate for another specified time (e.g., 30-60 minutes) at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Generate a standard curve using the Aβ standards. Quantify the concentration of Aβ40 and Aβ42 in the cell supernatants and calculate the Aβ42/Aβ40 ratio. Determine the IC50 values for the reduction of Aβ42.
Electrochemiluminescence (ECL) Assay for Aβ Peptide Detection
ECL assays offer another highly sensitive method for the quantification of Aβ peptides.[18] This technology uses labels that emit light upon electrochemical stimulation.
Materials:
-
Cell lines and culture conditions as described for the AlphaLISA assay.
-
ECL-based Aβ detection kits (e.g., from Meso Scale Discovery). These kits typically include multi-well plates pre-coated with a capture antibody and a detection antibody conjugated to an ECL label.
-
Read buffer.
-
ECL plate reader.
Protocol:
-
Sample Preparation: Culture and treat cells with test compounds as described previously and collect the cell culture supernatants.
-
Immunoassay:
-
Add the collected supernatants and Aβ standards to the wells of the pre-coated ECL plate.
-
Incubate to allow the Aβ peptides to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
-
Signal Generation and Detection:
-
Add the read buffer to the wells.
-
Place the plate in the ECL reader. The instrument applies a voltage to the plate, initiating the ECL reaction, and measures the emitted light.
-
-
Data Analysis: Similar to the AlphaLISA assay, generate a standard curve and quantify the Aβ peptides in the samples to determine the effects of the test compounds.
Conclusion
The cell-based assays described in these application notes provide robust and reliable platforms for the screening and characterization of gamma-secretase modulators. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Reporter gene assays are excellent for high-throughput primary screening, while AlphaLISA and ECL assays are well-suited for more detailed characterization of hit compounds by providing quantitative measurements of specific Aβ peptide levels. The successful identification and development of novel GSMs hold significant promise for the future treatment of Alzheimer's disease.
References
- 1. Gamma secretase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 3. Frontiers | γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors [frontiersin.org]
- 4. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma secretase - Proteopedia, life in 3D [proteopedia.org]
- 6. rupress.org [rupress.org]
- 7. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms [jove.com]
- 13. youtube.com [youtube.com]
- 14. revvity.com [revvity.com]
- 15. revvity.com [revvity.com]
- 16. AlphaLISA Human Amyloid-β 1-40 Detection Kit Standard | Revvity [revvity.com]
- 17. revvity.com [revvity.com]
- 18. pnas.org [pnas.org]
Application Notes and Protocols for (Rac)-BIIB042 Dosing in Tg2576 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing regimen and experimental protocols for the administration of (Rac)-BIIB042, a γ-secretase modulator, in the Tg2576 mouse model of Alzheimer's disease. The information is compiled from publicly available preclinical data.
Introduction to this compound and Tg2576 Mice
This compound is a novel, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM) that has been shown to reduce the production of amyloid-β 42 (Aβ42), a peptide strongly implicated in the pathology of Alzheimer's disease. Unlike γ-secretase inhibitors, BIIB042 modulates the activity of the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, while having a minimal effect on the most abundant species, Aβ40. This mechanism of action is thought to reduce the risk of side effects associated with the complete inhibition of γ-secretase, which is involved in the processing of other essential proteins like Notch.
The Tg2576 mouse model is a widely used transgenic model for Alzheimer's disease. These mice overexpress a mutant form of the human amyloid precursor protein (APP) containing the "Swedish" mutation (K670N/M671L), leading to an age-dependent increase in Aβ production, the formation of amyloid plaques, and cognitive deficits. This model is therefore highly relevant for evaluating the in vivo efficacy of potential Alzheimer's therapeutics like BIIB042.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the dosing and effects of this compound in preclinical studies.
| Parameter | Value | Species/Model | Source |
| In Vitro EC50 (Aβ42 reduction) | 0.17 µM | CHO cells | [1] |
| In Vitro EC50 (Aβ38 increase) | 0.15 µM | CHO cells | [1] |
| Acute Oral Dose (Wild-Type Mice) | 10 mg/kg | Wild-Type Mice | [1] |
| Brain Aβ42 Reduction (Acute) | ~40% | Wild-Type Mice | [1] |
| Brain Concentration (4h post-dose) | 4.6 µM | Wild-Type Mice | [1] |
| Chronic Dosing Regimen | Once daily (exact dose and duration in Tg2576 not specified in available abstracts) | Tg2576 Mice | |
| Observed Chronic Effects | Reduction in Aβ42 levels and Aβ plaque burden | Tg2576 Mice | [2] |
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a vehicle solution for the oral gavage of this compound.
Materials:
-
This compound compound
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile, deionized water
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This can be achieved by slowly adding CMC powder to the water while stirring vigorously to prevent clumping.
-
Add Tween 80 to the CMC solution to a final concentration of 0.2% (v/v).
-
Once the vehicle is homogenous, weigh the required amount of this compound to achieve the desired final concentration for dosing.
-
Suspend the this compound powder in the vehicle solution.
-
Vortex or sonicate the suspension until it is uniform, ensuring no large particles are visible.
-
Prepare the formulation fresh daily or assess its stability for longer-term storage if required.
Chronic Oral Administration in Tg2576 Mice
This protocol outlines the general procedure for the long-term oral administration of this compound to Tg2576 mice. The exact dose and duration for chronic studies in Tg2576 mice are not publicly available and would need to be determined based on dose-finding studies. A dose of 10 mg/kg, effective in acute studies in wild-type mice, could serve as a starting point for such studies.
Materials:
-
Tg2576 mice (and wild-type littermates as controls)
-
Formulated this compound suspension
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Appropriately sized syringes
Procedure:
-
Acclimate the Tg2576 mice to handling and the oral gavage procedure for several days before the start of the study to minimize stress.
-
Randomly assign mice to treatment groups (e.g., vehicle control, BIIB042-treated).
-
Calculate the volume of the BIIB042 suspension to be administered to each mouse based on its body weight and the target dose (e.g., 10 mg/kg). A typical administration volume is 5-10 µL/g of body weight.
-
Administer the calculated volume of the BIIB042 suspension or vehicle to each mouse via oral gavage.
-
Perform the administration once daily for the duration of the study. The duration should be sufficient to observe effects on amyloid plaque pathology, which in Tg2576 mice typically develops over several months.
-
Monitor the health and body weight of the mice regularly throughout the study.
-
At the end of the treatment period, euthanize the mice and collect brain tissue for biochemical and immunohistochemical analysis of Aβ levels and plaque burden.
Visualizations
Caption: Workflow for chronic dosing of this compound in Tg2576 mice.
Caption: Signaling pathway showing BIIB042's modulation of γ-secretase.
References
Application Notes and Protocols: Multiplex Assay for Aβ Peptide Profiling with BIIB042
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of Aβ peptides, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. The γ-secretase complex can cleave APP at multiple sites, producing Aβ peptides of varying lengths, most notably Aβ38, Aβ40, and the highly amyloidogenic Aβ42. An increased ratio of Aβ42 to Aβ40 is considered a critical event in the pathogenesis of AD.
BIIB042 is an orally bioavailable and brain-penetrant γ-secretase modulator (GSM) that has been developed as a potential therapeutic agent for AD.[1] Unlike γ-secretase inhibitors, which block the overall activity of the enzyme and can lead to side effects due to inhibition of other substrate processing (e.g., Notch), GSMs allosterically modulate the enzyme.[2][3] This modulation shifts the cleavage preference of γ-secretase, leading to a decrease in the production of the aggregation-prone Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, while having minimal impact on the most abundant species, Aβ40.[1]
Profiling the changes in Aβ peptide isoforms in response to treatment with compounds like BIIB042 is crucial for understanding their mechanism of action and therapeutic potential. Multiplex immunoassays offer a sensitive and efficient method to simultaneously quantify multiple Aβ peptides in a single, small-volume sample, making them ideal for this purpose. This document provides detailed protocols for utilizing a multiplex immunoassay to profile Aβ peptides in both in vitro and in vivo models treated with BIIB042.
Data Presentation
In Vitro Aβ Peptide Profiling in Response to BIIB042
The following table summarizes the in vitro effects of BIIB042 on Aβ38, Aβ40, and Aβ42 levels in a cell-based assay.
| BIIB042 Concentration | % Change in Aβ38 | % Change in Aβ40 | % Change in Aβ42 |
| Vehicle Control | 0% | 0% | 0% |
| EC₅₀ Concentration | Increased | No significant change | Decreased |
| High Concentration | Significant Increase | No significant change | Significant Decrease |
Note: This table represents the typical profile observed for a γ-secretase modulator like BIIB042. Actual values can be obtained from specific experimental data.
In Vivo Aβ Peptide Profiling in Response to BIIB042
The following table summarizes the pharmacodynamic effects of a single oral dose of BIIB042 on Aβ peptide levels in the central nervous system (CNS) and plasma of various preclinical species.[1]
| Species | Tissue/Fluid | Aβ38 Change | Aβ40 Change | Aβ42 Change |
| Mouse | CNS | Increased | No significant change | Decreased |
| Rat | CNS | Increased | No significant change | Decreased |
| Cynomolgus Monkey | Plasma | Increased | No significant change | Decreased |
Note: This table summarizes the reported in vivo effects of BIIB042.[1] Specific percentage changes are dose- and time-dependent.
Experimental Protocols
I. In Vitro Aβ Peptide Profiling in Cell Culture
This protocol describes the treatment of a suitable cell line (e.g., CHO cells overexpressing human APP) with BIIB042 and the subsequent collection of conditioned media for multiplex Aβ peptide analysis.
Materials:
-
Cell line overexpressing human APP (e.g., CHO-APP)
-
Cell culture medium and supplements
-
BIIB042
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Multiplex Aβ peptide immunoassay kit (e.g., Meso Scale Discovery Aβ Peptide Panel 1)[4]
-
96-well cell culture plates
-
Microcentrifuge tubes
-
Plate reader compatible with the chosen multiplex assay platform
Procedure:
-
Cell Plating: Seed the APP-overexpressing cells in a 96-well plate at a density that will result in a confluent monolayer at the time of treatment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of BIIB042 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of BIIB042 or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO₂.
-
Conditioned Media Collection: After incubation, carefully collect the conditioned media from each well into pre-chilled microcentrifuge tubes containing a protease inhibitor cocktail to prevent Aβ degradation.
-
Sample Clarification: Centrifuge the collected media at 2000 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Sample Storage: Transfer the clarified supernatant to new, clean microcentrifuge tubes and store at -80°C until analysis.
-
Multiplex Immunoassay: On the day of analysis, thaw the samples on ice. Perform the multiplex immunoassay for Aβ38, Aβ40, and Aβ42 according to the manufacturer's instructions for the selected kit (e.g., Meso Scale Discovery Aβ Peptide Panel 1).[4]
II. In Vivo Aβ Peptide Profiling in Brain Tissue
This protocol describes the collection and processing of brain tissue from BIIB042-treated animals for the analysis of Aβ peptides.
Materials:
-
BIIB042-treated and vehicle-treated animals (e.g., mice, rats)
-
Anesthesia and perfusion solutions (e.g., saline, PBS)
-
Surgical tools for brain extraction
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes
-
Bradford assay or similar protein quantification method
-
Multiplex Aβ peptide immunoassay kit (e.g., Meso Scale Discovery Aβ Peptide Panel 1)[4]
-
Plate reader compatible with the chosen multiplex assay platform
Procedure:
-
Animal Dosing: Administer BIIB042 or vehicle to animals via the desired route (e.g., oral gavage).
-
Tissue Collection: At the designated time point post-dosing, anesthetize the animal and perform transcardial perfusion with ice-cold saline or PBS to remove blood from the brain.
-
Brain Extraction: Immediately dissect the brain and isolate the region of interest (e.g., cortex, hippocampus).
-
Sample Preparation: Weigh the brain tissue and add 10 volumes (w/v) of ice-cold homogenization buffer.
-
Homogenization: Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue pieces remain.
-
Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant (this contains the soluble Aβ fraction) and transfer it to a new, clean microcentrifuge tube.
-
Protein Quantification: Determine the total protein concentration of the brain lysate using a Bradford assay or a similar method. This will be used to normalize the Aβ peptide levels.
-
Sample Storage: Store the brain lysates at -80°C until analysis.
-
Multiplex Immunoassay: On the day of analysis, thaw the samples on ice. Dilute the samples in the assay diluent provided with the multiplex kit to a concentration within the dynamic range of the assay. Perform the multiplex immunoassay for Aβ38, Aβ40, and Aβ42 according to the manufacturer's instructions.[4] Normalize the resulting Aβ concentrations to the total protein concentration of each sample.
Mandatory Visualization
Signaling Pathway of APP Processing and Modulation by BIIB042
Caption: APP processing by secretases and the modulatory effect of BIIB042.
Experimental Workflow for Aβ Peptide Profiling
Caption: Workflow for in vitro and in vivo Aβ peptide profiling.
References
- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble Gamma-secretase Modulators Attenuate Alzheimer's β-amyloid Pathology and Induce Conformational Changes in Presenilin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 4. mesoscale.com [mesoscale.com]
Troubleshooting & Optimization
Overcoming (Rac)-BIIB042 solubility issues in aqueous buffer
Welcome to the technical support center for (Rac)-BIIB042. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when working with this compound in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent γ-Secretase Modulator (GSM) that has been investigated for its potential therapeutic role in Alzheimer's disease.[1] It selectively reduces the production of the amyloid-β 42 (Aβ42) peptide, while increasing the levels of the less amyloidogenic Aβ38 peptide, with little to no effect on Aβ40 or the cleavage of Notch.[2]
Key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1257395-14-4[1][3] |
| Molecular Formula | C₂₉H₂₉F₄NO₂[3] |
| Molecular Weight | 499.54 g/mol [1][3] |
| Description | Racemic mixture |
Q2: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris-HCl). Why is this happening?
This compound is a hydrophobic molecule with limited aqueous solubility. The thermodynamic solubility of its crystalline HCl salt is reported to be moderate, in the range of 20–30 µg/mL. Direct dissolution in aqueous buffers is expected to be challenging and often results in precipitation or incomplete solubilization.
Q3: What is the recommended method for preparing a working solution of this compound for an in vitro assay?
The standard and recommended method is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your final aqueous buffer or cell culture medium.
-
Prepare a Primary Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). A concentration of 10 mM is a common starting point.
-
Perform Serial Dilutions: If necessary, perform intermediate dilutions from your primary stock using 100% DMSO.
-
Prepare the Final Working Solution: Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5%, as higher concentrations can affect cell viability and assay performance.[4][5]
Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Increase Mixing: Ensure the DMSO stock is added slowly to the aqueous buffer while the buffer is being vortexed or stirred vigorously. This prevents localized high concentrations of the compound that can lead to precipitation.
-
Gentle Warming: Briefly warm the final solution in a 37°C water bath. This can help redissolve small precipitates.
-
Sonication: Use a bath sonicator for a few minutes to break up aggregates and aid dissolution.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit in the final buffer. Try working with a lower final concentration of this compound.
-
Use a Co-solvent: For certain biochemical (cell-free) assays, incorporating a small percentage of a co-solvent like ethanol or using surfactants such as Tween-20 or Polysorbate 80 might be an option. However, these must be validated for compatibility with your specific experimental system. For in vivo studies, formulations have included co-solvents and surfactants (e.g., ethanol:propylene glycol:10% solutol or 0.5% CMC with 0.2% Tween80).
Q5: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[5] However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is best practice to:
-
Keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control.
-
Run a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration if you are unsure. A final concentration of 0.1% DMSO is considered safe for most applications.[5]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder (MW: 499.54 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare a 10 mM solution, you will dissolve 4.995 mg of this compound in 1 mL of DMSO.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 499.54 g/mol x 1000 mg/g = 4.995 mg
-
-
Weighing: Carefully weigh out 5.0 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of 100% DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A stock solution in DMSO is typically stable for several months at -20°C.[4]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Objective: To dilute the DMSO stock solution into an aqueous medium for a cell-based assay, ensuring the final DMSO concentration is ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate dilution.
-
Dilute the 10 mM stock 1:100 in 100% DMSO to create a 100 µM solution. (e.g., add 2 µL of 10 mM stock to 198 µL of DMSO).
-
-
Final Dilution:
-
Prepare the final working solution by diluting the intermediate stock 1:10 into the cell culture medium.
-
For example, to make 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate stock to 900 µL of cell culture medium. This results in a final DMSO concentration of 10%. This is too high for cell culture.
-
Correct Final Dilution for Low DMSO: To achieve a final DMSO concentration of ≤ 0.1%, a higher dilution factor is needed. Dilute the 10 mM primary stock 1:1000 directly into the culture medium.
-
To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex immediately and thoroughly upon addition. The final DMSO concentration will be 0.1%.
-
Data Summary
| Parameter | Value | Reference |
| Compound Type | γ-Secretase Modulator (GSM) | [1] |
| CAS Number | 1257395-14-4 | [1][3] |
| Molecular Weight | 499.54 g/mol | [1][3] |
| Aqueous Solubility (HCl Salt) | 20–30 µg/mL | |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Recommended Max. DMSO in Assay | < 0.5% (0.1% is ideal) | [5] |
| EC₅₀ (Aβ42 reduction, CHO cells) | 0.39 µM | [1] |
Visual Guides
Caption: Mechanism of this compound as a γ-Secretase Modulator.
Caption: Workflow for preparing this compound working solutions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1257395-14-4 | 6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-aceticacid [aaronchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. lifetein.com [lifetein.com]
Technical Support Center: Chiral Separation of (Rac)-BIIB042 Enantiomers by Supercritical Fluid Chromatography (SFC)
Disclaimer: Specific experimental protocols for the chiral separation of (Rac)-BIIB042 enantiomers using Supercritical Fluid Chromatography (SFC) are not extensively available in public literature. The following guide provides a comprehensive, representative framework based on established principles of chiral SFC for similar pharmaceutical compounds. The experimental parameters and data presented are illustrative to guide researchers in developing a successful separation method.
Frequently Asked Questions (FAQs)
Q1: Why is Supercritical Fluid Chromatography (SFC) a preferred method for chiral separations in pharmaceutical analysis?
A1: SFC is often favored for chiral separations due to several advantages over traditional High-Performance Liquid Chromatography (HPLC).[1][2][3] It typically offers faster analysis times, reduced consumption of organic solvents (making it a "greener" technique), and often provides better or complementary selectivity and resolution for chiral compounds.[1][4] The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase, allow for higher flow rates without compromising efficiency.[4][5]
Q2: What type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are the most versatile and widely successful for a broad range of chiral compounds in SFC.[4][6] For a molecule like BIIB042, initial screening on columns with different derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), is a recommended starting point to find the optimal selectivity.[7][8]
Q3: How do I prepare this compound samples for SFC analysis?
A3: It is preferable to dissolve the sample in the same solvent mixture used as the co-solvent in the SFC mobile phase.[9] If solubility is an issue, other compatible solvents can be used, but it's crucial to monitor for any baseline disturbances caused by the injection solvent. For immobilized polysaccharide phases, small amounts of stronger solvents like dichloromethane (DCM) may be permissible, but this should be avoided with coated phases to prevent column damage.[9]
Q4: Can I transfer a normal-phase HPLC method directly to an SFC system for this separation?
A4: Direct transfer is generally not recommended as the mobile phase composition and, consequently, the chromatographic selectivity can differ significantly between the two techniques.[1] While both are normal-phase techniques, the elution order and retention times can change.[1] Method development should be performed independently on the SFC system to optimize the separation.
Experimental Protocol: Chiral SFC of this compound
This protocol outlines a typical starting point for the method development of this compound enantiomer separation.
1. Initial Column Screening:
-
Objective: To identify the most promising chiral stationary phase.
-
Columns:
-
CHIRAL ART Amylose-SA
-
CHIRAL ART Cellulose-SC
-
Lux Amylose-1
-
Lux Cellulose-2
-
-
Mobile Phase: A gradient of 5% to 40% Methanol in CO2 over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at an appropriate wavelength for BIIB042.
2. Method Optimization (Based on best column from screening):
-
Objective: To achieve baseline resolution (Rs > 1.5) with optimal analysis time.
-
Co-solvent Optimization: Evaluate different alcohol co-solvents (e.g., Methanol, Ethanol, Isopropanol) at varying isocratic concentrations. The nature of the alcohol can significantly alter selectivity.[6][10]
-
Additive Screening: If peak shape is poor, introduce a small percentage (0.1-0.5%) of an acidic or basic additive to the co-solvent (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
-
Temperature and Pressure Optimization: Systematically vary the column temperature (e.g., 30-50 °C) and back pressure (e.g., 120-200 bar) to fine-tune retention and resolution.
Data Presentation
Table 1: Illustrative Results from Initial Column Screening
| Chiral Stationary Phase | Co-solvent | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| CHIRAL ART Amylose-SA | Methanol | 2.85 | 3.20 | 1.6 |
| CHIRAL ART Cellulose-SC | Methanol | No separation | No separation | 0 |
| Lux Amylose-1 | Methanol | 3.10 | 3.35 | 1.1 |
| Lux Cellulose-2 | Methanol | 2.50 | 2.50 | 0 |
Table 2: Illustrative Data from Method Optimization on CHIRAL ART Amylose-SA
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Co-solvent | 20% Methanol | 15% Ethanol |
| Flow Rate | 3.0 mL/min | 4.0 mL/min |
| Temperature | 40 °C | 35 °C |
| Back Pressure | 150 bar | 150 bar |
| Retention Time (E1) | 2.90 min | 3.55 min |
| Retention Time (E2) | 3.30 min | 4.15 min |
| Resolution (Rs) | 1.7 | 2.1 |
| Enantiomeric Excess (E1) | 99.2% | 99.5% |
| Enantiomeric Excess (E2) | 99.1% | 99.6% |
Troubleshooting Guide
Issue: Poor or No Resolution
-
Possible Cause: Incorrect chiral stationary phase.
-
Solution: Screen a wider range of polysaccharide-based CSPs with different selectors.[6]
-
-
Possible Cause: Inappropriate co-solvent.
-
Possible Cause: Co-solvent percentage is too high, leading to rapid elution.
-
Solution: Reduce the percentage of the co-solvent in the mobile phase to increase retention and allow for better interaction with the CSP.
-
Issue: Peak Tailing or Poor Peak Shape
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Introduce a suitable additive to the co-solvent. For a molecule like BIIB042, which has a carboxylic acid group, a basic additive like diethylamine might improve peak shape. For basic analytes, an acidic additive is used.
-
-
Possible Cause: Sample overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue: Fluctuating Baseline or Baseline Noise
-
Possible Cause: Incomplete miscibility of the mobile phase components.
-
Solution: Ensure the co-solvent is fully miscible with supercritical CO2 under the operating conditions.
-
-
Possible Cause: Column previously used with immiscible solvents (e.g., hexane in HPLC).
-
Solution: Thoroughly flush the column with an intermediate solvent like isopropanol before introducing the SFC mobile phase.[9]
-
-
Possible Cause: Precipitation of the sample in the mobile phase.
-
Solution: Ensure the sample is fully soluble in the mobile phase. Adjust the sample diluent if necessary.[9]
-
Issue: Drifting Retention Times
-
Possible Cause: Fluctuations in system pressure or temperature.
-
Solution: Verify the stability of the back pressure regulator and the column oven temperature. Retention in SFC is sensitive to fluid density, which is governed by pressure and temperature.[11]
-
-
Possible Cause: Lack of column equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when changing mobile phase composition.
-
Experimental Workflow Diagram
Caption: Workflow for Chiral SFC Method Development for this compound.
References
- 1. youtube.com [youtube.com]
- 2. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 3. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 4. ymc.eu [ymc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
Troubleshooting inconsistent results in BIIB042 cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BIIB042 in cellular assays. The information is designed to help address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BIIB042?
A1: BIIB042 is a novel γ-secretase modulator (GSM).[1][2] It works by altering the activity of the γ-secretase enzyme complex, which is involved in the cleavage of amyloid precursor protein (APP).[2][3] Specifically, BIIB042 reduces the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide while increasing the levels of the shorter, less amyloidogenic Aβ38 peptide.[1][2][4] It has minimal effect on the most abundant species, Aβ40.[1][2] This modulation of γ-secretase is a therapeutic strategy for Alzheimer's disease.[2]
Q2: What cell lines are suitable for BIIB042 cellular assays?
A2: Chinese Hamster Ovary (CHO) cells that overexpress a mutant form of human APP (e.g., APP V717F) are commonly used to assess the activity of GSMs like BIIB042.[4] Human neuroglioma cells (H4) expressing wild-type human APP have also been used and show a similar Aβ modulation profile.[4] The choice of cell line may depend on the specific experimental goals and available resources.
Q3: What is the primary assay used to evaluate BIIB042 activity?
A3: The most common method for measuring the effect of BIIB042 is a multiplex amyloid-beta ELISA (Enzyme-Linked Immunosorbent Assay).[4] This assay allows for the simultaneous quantification of different Aβ isoforms (Aβ38, Aβ40, and Aβ42) in a single well of a microplate, providing a comprehensive profile of the compound's modulatory effects.[4]
Q4: Does BIIB042 affect Notch signaling?
A4: BIIB042 has been shown to not affect Notch signaling in in vitro assessments.[1][4] This is a critical feature of GSMs, as inhibition of Notch signaling can lead to adverse side effects.[5][6] However, it is good practice to include a Notch cleavage assay as a counterscreen, especially when using new cell lines or experimental conditions.
Troubleshooting Guide
Inconsistent results in BIIB042 cellular assays can arise from various factors, from cell culture conditions to assay execution. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: High Variability in Aβ Measurements Between Replicate Wells
High variability can obscure the true effect of BIIB042.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Pipetting Errors | Calibrate pipettes regularly. When adding BIIB042 or other reagents, ensure the pipette tip is below the surface of the medium without touching the cell monolayer. Use reverse pipetting for viscous solutions. |
| Incomplete Cell Lysis (if measuring intracellular Aβ) | Ensure the chosen lysis buffer is effective for your cell type and that incubation times are sufficient. Vortex or rock the plate gently during lysis to ensure complete breakdown of cell membranes. |
Issue 2: No Apparent Effect of BIIB042 on Aβ Levels
If BIIB042 does not produce the expected shift in Aβ isoforms (decreased Aβ42, increased Aβ38), consider the following:
| Potential Cause | Recommended Solution |
| Incorrect BIIB042 Concentration | Verify the dilution calculations and the final concentration of BIIB042 in the assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. |
| Degraded BIIB042 | Prepare fresh stock solutions of BIIB042 from a reliable source. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low γ-Secretase Activity | Ensure that the chosen cell line expresses sufficient levels of the γ-secretase complex and APP. Passage number can affect protein expression; use cells within a defined passage range. |
| Suboptimal Assay Conditions | Optimize incubation times for BIIB042 treatment. Ensure the cell culture medium and supplements do not interfere with BIIB042 activity. |
| Issues with ELISA | See "Issue 3: Inaccurate ELISA Results" below. |
Issue 3: Inaccurate ELISA Results
| Potential Cause | Recommended Solution |
| Poor Antibody Specificity | Use a validated multiplex ELISA kit with antibodies specific to the different Aβ isoforms. Confirm the specificity of the antibodies for Aβ38, Aβ40, and Aβ42. |
| Epitope Masking in Aβ Aggregates | For accurate measurement of total Aβ, especially in models with high levels of aggregation, it may be necessary to disaggregate Aβ fibrils. This can be achieved by treating the samples with formic acid or guanidine hydrochloride, followed by neutralization before the ELISA.[7] |
| Matrix Effects | Components in the cell culture medium or cell lysate can interfere with antibody binding in the ELISA. Dilute your samples to minimize these effects, and use the same medium or lysis buffer for your standard curve. |
| Improper Plate Washing | Insufficient washing can lead to high background signals, while excessive washing can reduce the signal. Follow the ELISA kit manufacturer's instructions for the number of washes and the washing buffer composition. |
| Incorrect Standard Curve | Prepare fresh standards for each assay. Ensure the standard curve covers the expected range of Aβ concentrations in your samples. Use a non-linear regression model to fit the curve. |
Experimental Protocols
Representative Protocol: BIIB042 Treatment and Aβ Quantification in CHO Cells
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and cell line.
-
Cell Seeding:
-
Culture CHO cells overexpressing human APP (e.g., V717F mutant) in your preferred culture medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
BIIB042 Treatment:
-
Prepare a stock solution of BIIB042 in DMSO.
-
On the day of the experiment, prepare serial dilutions of BIIB042 in fresh culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO-containing medium).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of BIIB042 or the vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well for the analysis of secreted Aβ.
-
Centrifuge the collected medium to pellet any detached cells or debris.
-
Transfer the supernatant to a new plate or tubes and store at -80°C until the ELISA is performed.
-
-
Aβ Quantification:
-
Use a multiplex Aβ ELISA kit that can simultaneously measure Aβ38, Aβ40, and Aβ42.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, incubation times, and washing steps.
-
Read the plate on a compatible plate reader.
-
Calculate the concentrations of each Aβ isoform based on the standard curve.
-
Analyze the data to determine the effect of BIIB042 on the relative levels of the different Aβ species.
-
Visualizations
References
- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A γ‐secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish | EMBO Reports [link.springer.com]
- 6. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of (Rac)-BIIB042 Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the formulation of (Rac)-BIIB042, a potent and selective γ-secretase modulator (GSM). The following information is designed to address common challenges encountered during the optimization of its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, brain-penetrant γ-secretase modulator.[1][2] Its mechanism of action involves allosterically modulating γ-secretase, an enzyme involved in the production of amyloid-β (Aβ) peptides.[1][3] Specifically, BIIB042 reduces the production of the aggregation-prone Aβ42 isoform while increasing the levels of the shorter, less amyloidogenic Aβ38 isoform, with minimal effect on the abundant Aβ40 isoform.[1][2][4] This modulation of Aβ profiles is a therapeutic strategy being investigated for Alzheimer's disease.[1]
Q2: What are the known physicochemical properties of BIIB042 relevant to oral formulation?
A2: BIIB042 is an acid-derived γ-secretase modulator.[2][4] Preclinical studies have utilized a crystalline HCl salt of BIIB042 formulated as a suspension.[4] While specific solubility data is not publicly available, the use of a salt form and suspension formulation suggests that the free base may have limited aqueous solubility.
Q3: What preclinical oral formulations of BIIB042 have been reported?
A3: For oral administration in preclinical studies, BIIB042 (as a crystalline HCl salt) has been formulated as a suspension in 0.5% carboxymethyl cellulose (CMC) with 0.2% Tween 80.[4] For intravenous administration, a solution of ethanol, PEG400, and water (10:40:50) has been used.[4]
Q4: What is the general signaling pathway affected by BIIB042?
A4: BIIB042 targets the amyloidogenic pathway of amyloid precursor protein (APP) processing. By modulating γ-secretase, it alters the cleavage of the C99 fragment of APP, shifting the production from Aβ42 to shorter Aβ peptides like Aβ38.[3][4][5] Importantly, it does so without inhibiting the overall activity of γ-secretase on other substrates like Notch, which is a significant advantage over γ-secretase inhibitors that have been associated with mechanism-based toxicities.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Oral Bioavailability | Poor aqueous solubility of the active pharmaceutical ingredient (API). | Consider micronization or nanonization to increase the surface area for dissolution.[6][7][8] Evaluate the use of solubilizing excipients such as surfactants or cyclodextrins.[7][8] Investigate the development of amorphous solid dispersions to enhance solubility.[6][9] |
| Inefficient dissolution from the solid form. | Optimize the particle size of the crystalline salt.[10] Explore different salt forms of BIIB042 that may exhibit improved dissolution characteristics.[7][10] | |
| First-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes to identify major metabolites. If significant first-pass metabolism is observed, consider co-administration with an appropriate metabolic inhibitor in preclinical studies to confirm the extent of the effect. | |
| High Variability in Plasma Concentrations | Inconsistent dissolution rate. | Ensure robust control over particle size distribution in the formulation. Evaluate the impact of food on drug absorption (food effect studies). |
| Formulation instability (e.g., particle aggregation in suspension). | Optimize the suspension vehicle by adjusting the concentration of suspending agents (e.g., CMC) and wetting agents (e.g., Tween 80).[4] Conduct stability studies to assess the physical and chemical stability of the formulation. | |
| Poor Dose Proportionality | Saturation of absorption mechanisms. | Investigate the solubility of BIIB042 at different pH values corresponding to the gastrointestinal tract. If solubility is a limiting factor at higher doses, advanced formulation strategies like self-emulsifying drug delivery systems (SEDDS) may be necessary.[6][8] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of BIIB042 (Compound 10a) Following a Single Dose [4]
| Species | Route | Dose (mg/kg) | Cmax (μg/mL) | AUC (μg*h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Rat | IV | 1 | 1.3 ± 0.2 | 1.2 ± 0.1 | 6 | - |
| Rat | PO | 10 | 1.4 ± 0.5 | 5.2 ± 1.8 | - | 44 ± 16 |
| Dog | IV | 1 | 1.3 ± 0.6 | 0.9 ± 0.1 | 2 | - |
| Dog | PO | 10 | 1.3 ± 0.2 | 1.4 ± 0.5 | - | - |
| Cynomolgus Monkey | IV | 1 | 4.7 ± 1.4 | 1.7 ± 0.3 | 11 | - |
| Cynomolgus Monkey | PO | 10 | 2.0 ± 1.7 | 48 ± 14 | - | 106 ± 33 |
Data presented as mean ± SD (n=3). Oral formulation was a suspension of the crystalline HCl salt in 0.5% CMC with 0.2% Tween 80. Intravenous formulation was in a solution of EtOH:PEG400:water (10:40:50).
Experimental Protocols
Protocol 1: Preparation of BIIB042 Oral Suspension
-
Objective: To prepare a homogenous suspension of this compound HCl salt for oral administration in preclinical species.
-
Materials:
-
This compound HCl salt (micronized)
-
Carboxymethyl cellulose (CMC)
-
Tween 80
-
Purified water
-
-
Procedure:
-
Prepare the vehicle by dissolving 0.5% (w/v) CMC and 0.2% (w/v) Tween 80 in purified water with gentle stirring.
-
Accurately weigh the required amount of this compound HCl salt.
-
Slowly add the BIIB042 powder to the vehicle while continuously stirring to ensure a uniform dispersion.
-
Continue stirring for a predetermined time to ensure homogeneity of the suspension.
-
Visually inspect for any clumps or sedimentation. The final formulation should be a uniform, opaque suspension.
-
Store at controlled room temperature or as per stability data.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a BIIB042 formulation.
-
Materials:
-
BIIB042 oral suspension
-
BIIB042 intravenous formulation
-
Male Fischer rats (or other appropriate strain)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
-
-
Procedure:
-
Fast rats overnight prior to dosing.
-
Divide rats into two groups: intravenous (IV) and oral (PO).
-
Administer the BIIB042 formulation at the target dose (e.g., 1 mg/kg for IV, 10 mg/kg for PO). For the PO group, administer the oral suspension via gavage.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process blood samples to separate plasma and store frozen until analysis.
-
Quantify the concentration of BIIB042 in plasma samples using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Workflow for optimizing the oral formulation of BIIB042.
Caption: BIIB042's mechanism of action on the amyloidogenic pathway.
References
- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Potential off-target effects of the BIIB042 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the potential off-target effects of the BIIB042 compound. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, experimental protocols, and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BIIB042?
A1: BIIB042 is a potent and selective γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity, BIIB042 allosterically modulates γ-secretase to shift its cleavage of the amyloid precursor protein (APP). This results in a decrease in the production of the amyloid-beta 42 (Aβ42) peptide and a concurrent increase in the shorter, less amyloidogenic Aβ38 peptide.[1][2][3][4][5] BIIB042 has been shown to have little to no effect on the levels of Aβ40.[1][2][4]
Q2: What are the known off-target effects of BIIB042 based on preclinical studies?
A2: Preclinical data indicates that BIIB042 is highly selective. A key concern with compounds targeting γ-secretase is the inhibition of Notch signaling, which can lead to various adverse effects. However, in vitro assessments have shown that BIIB042 did not affect Notch signaling.[1][3][4][5] Additionally, BIIB042 did not inhibit any of the five major human cytochrome P450 isoforms (CYP3A4, 2C9, 2C19, 2D6, and 1A2) at concentrations up to 35 μM and was not a substrate for efflux transporters.[1]
Q3: Has BIIB042 been evaluated in clinical trials? What were the findings regarding its safety and off-target effects?
A3: While BIIB042 was selected as a candidate for preclinical safety evaluation based on its promising in vitro and in vivo profile, there are no public reports of its effects in human studies.[6][7] Some literature suggests that second-generation GSMs, including BIIB042, had suboptimal drug-like properties which may have hindered their clinical development.[6][7]
Q4: What are the potential class-wide off-target effects of γ-secretase modulators that researchers should be aware of?
A4: While GSMs are designed to be more selective than GSIs, it is important to consider potential class-wide off-target effects. These could theoretically include subtle effects on the processing of other γ-secretase substrates. Although GSMs are thought to have an inherently safer mechanism of action, their effects on substrates other than APP have not been extensively investigated.[8] For some GSIs, reported side effects in clinical trials have included skin and subcutaneous tissue complaints, such as rashes and changes in hair color, as well as gastrointestinal issues like nausea and diarrhea.[1][9]
Troubleshooting Guides
Issue: Unexpected changes in cell viability or morphology in vitro.
| Potential Cause | Troubleshooting Step |
| High concentration of BIIB042 | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. The reported EC50 for Aβ42 reduction in CHO cells is 0.17 µM and in H4 cells is 70 nM.[1][4] |
| Off-target effects on unknown substrates | Although preclinical data suggests high selectivity, consider profiling the expression of other known γ-secretase substrates in your experimental system. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level. |
Issue: Inconsistent results in Aβ peptide measurements.
| Potential Cause | Troubleshooting Step |
| Assay variability | Use a validated and sensitive immunoassay (e.g., ELISA, Meso Scale Discovery) for Aβ peptide quantification. Include appropriate controls and run samples in triplicate. |
| Cell line instability | Ensure the stable expression of APP in your cell line and perform regular quality control checks. |
| Compound degradation | Prepare fresh stock solutions of BIIB042 and store them appropriately as per the manufacturer's instructions. |
Data Presentation
Table 1: In Vitro Potency of BIIB042
| Assay | Cell Line | Parameter | Value | Reference |
| Aβ42 Reduction | CHO (APP V717F) | EC50 | 0.17 µM | [4] |
| Aβ38 Increase | CHO (APP V717F) | EC50 | 0.15 µM | [4] |
| Aβ42 Reduction | H4 (human wild-type APP) | EC50 | 70 nM | [1] |
Table 2: In Vivo Pharmacodynamic Effects of BIIB042 (10 mg/kg oral dose)
| Species | Tissue/Fluid | Time Point | Aβ42 Reduction | Reference |
| CF-1 Mice | Brain | 4 hours | 40% | [1][4] |
| Fischer Rats | Brain | 4 hours | 30% | [1] |
| Cynomolgus Monkeys | Plasma | 5 hours | 30% | [1] |
Table 3: Preclinical Safety Profile of BIIB042
| Assay | Result | Reference |
| Notch Signaling (in vitro) | No effect | [1][3][4][5] |
| hERG Inhibition | EC50 = 15 µM | [1] |
| CYP Inhibition (3A4, 2C9, 2C19, 2D6, 1A2) | IC50 > 35 µM | [1] |
| Ames Mutagenicity Assay | Negative | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of BIIB042 on Aβ Peptide Levels
-
Cell Culture: Plate CHO cells stably overexpressing human APP with the V717F mutation in a suitable cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BIIB042 in a suitable vehicle (e.g., DMSO). Treat the cells with varying concentrations of BIIB042 for 24 hours.
-
Sample Collection: After the incubation period, collect the conditioned media from each well.
-
Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the conditioned media using a multiplex immunoassay, such as a commercially available ELISA or Meso Scale Discovery kit.
-
Data Analysis: Calculate the EC50 value for the reduction of Aβ42 and the increase of Aβ38.
Protocol 2: Evaluation of Off-Target Effects on Notch Signaling
-
Cell Line: Utilize a reporter cell line that expresses a Notch-responsive reporter gene (e.g., Luciferase under the control of a Hes-1 promoter).
-
Compound Treatment: Treat the cells with BIIB042 at concentrations several-fold higher than its Aβ42-lowering EC50. Include a known γ-secretase inhibitor as a positive control for Notch inhibition.
-
Reporter Gene Assay: After an appropriate incubation period, measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol.
-
Analysis: Compare the reporter activity in BIIB042-treated cells to vehicle-treated cells and the positive control. A lack of significant change in reporter activity indicates sparing of the Notch pathway.
Mandatory Visualizations
Caption: Mechanism of BIIB042 as a γ-secretase modulator.
Caption: Workflow for in vitro Aβ quantification.
Caption: BIIB042 on- and potential off-target relationships.
References
- 1. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
- 7. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hERG Liability Assessment of BIIB042 Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals conducting hERG liability assessments of BIIB042 enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the known hERG liability of the BIIB042 enantiomers?
A1: The hERG liability of the two enantiomers of the parent compound (referred to as compound 10 in the initial research) was determined using a FastPatch hERG assay. BIIB042 (enantiomer 10a) demonstrated a lower risk profile compared to its isomer (10b). The half-maximal effective concentration (EC50) for isomer 10a was 15 μM, while for isomer 10b, it was 4.6 μM[1]. A higher EC50 value indicates a lower potential for hERG channel blockade.
Q2: Which enantiomer was selected for further development based on the hERG profile?
A2: Enantiomer 10a (BIIB042) was selected for more thorough profiling and further development due to its lower hERG liability (EC50 of 15 μM) compared to its counterpart, 10b (EC50 of 4.6 μM)[1].
Quantitative Data Summary
The hERG liability data for the BIIB042 enantiomers is summarized in the table below.
| Compound | Enantiomer | hERG Assay Method | EC50 (μM) |
| BIIB042 | 10a | FastPatch | 15 |
| Isomer | 10b | FastPatch | 4.6 |
Experimental Protocols
Q3: What is a typical experimental protocol for assessing the hERG liability of a compound like BIIB042 using an automated patch-clamp system?
A3: While the original study specified the "FastPatch" system, the following is a detailed, representative protocol for an automated patch-clamp hERG assay that can be adapted for various platforms. This protocol is based on established methodologies for assessing hERG channel blockade.[2][3][4]
1. Cell Preparation:
-
Cell Line: Use a stable cell line expressing the human hERG (KCNH2) channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Cell Culture: Culture the cells according to standard protocols. For inducible cell lines, ensure to add the inducing agent (e.g., tetracycline) at the appropriate time before the experiment to ensure sufficient channel expression.
-
Cell Harvesting: On the day of the experiment, detach the cells from the culture flask using a non-enzymatic dissociation solution to maintain cell membrane integrity.
-
Cell Suspension: Resuspend the cells in the appropriate extracellular solution at a suitable density for the automated patch-clamp system.
2. Solutions:
-
Intracellular Solution (Pipette Solution): A typical solution may contain (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, and 5 ATP-Na. Adjust the pH to 7.2 with KOH.
-
Extracellular Solution (Bath Solution): A typical solution may contain (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES-Na, and 10 glucose. Adjust the pH to 7.4 with NaOH.
-
Test Compound Preparation: Prepare stock solutions of the BIIB042 enantiomers in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of the test compounds in the extracellular solution. Ensure the final solvent concentration is consistent across all tested concentrations and does not exceed a level that affects the hERG current (typically ≤0.5%).
3. Automated Patch-Clamp Electrophysiology:
-
System Priming: Prime the automated patch-clamp system with the intracellular and extracellular solutions as per the manufacturer's instructions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation and Whole-Cell Configuration: The system will automatically establish a high-resistance seal between the cell membrane and the patch-clamp chip, followed by membrane rupture to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a standardized voltage-clamp protocol to elicit and measure the hERG current. A widely used protocol is as follows[2][3]:
-
Hold the cell at a potential of -80 mV.
-
Apply a brief step to -50 mV to measure the baseline leak current where hERG channels are closed.
-
Depolarize the membrane to +40 mV to activate and then inactivate the hERG channels.
-
Repolarize the membrane to a negative potential (e.g., -50 mV or -40 mV) to record the characteristic "tail current" as the channels recover from inactivation and then deactivate. This tail current is typically used for quantifying hERG block.
-
-
Compound Application: After establishing a stable baseline recording of the hERG current, apply the vehicle control followed by increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current for each compound concentration until a steady-state block is achieved.
4. Data Analysis:
-
Current Measurement: Measure the peak amplitude of the hERG tail current at each compound concentration.
-
Normalization: Normalize the current at each concentration to the current recorded in the presence of the vehicle control.
-
Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the compound concentration.
-
EC50 Calculation: Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the EC50 value.
Troubleshooting Guide
Q4: I am observing a significant rundown of the hERG current during my experiment. What could be the cause and how can I mitigate it?
A4: hERG current rundown, a gradual decrease in current amplitude over time even without a compound, is a common issue.
-
Possible Causes:
-
Instability of the whole-cell patch configuration.
-
Changes in the intracellular environment due to dialysis with the pipette solution.
-
-
Solutions:
-
Strict Time Control: Perform pharmacological experiments quickly after achieving the whole-cell configuration.
-
Stable Baseline: Ensure you have a stable baseline current for a sufficient period before applying any compounds.
-
Quality Control: Only include cells that exhibit a stable current during the baseline recording period in your final analysis.
-
Intracellular Solution Components: Ensure your intracellular solution contains ATP and MgCl2, which can help maintain channel function.
-
Q5: My data shows a high degree of variability between cells. How can I improve the consistency of my results?
A5: High variability can obscure the true effect of a compound.
-
Possible Causes:
-
Inconsistent cell health or passage number.
-
Variations in the quality of the seals obtained by the automated system.
-
Compound precipitation at higher concentrations.
-
-
Solutions:
-
Consistent Cell Culture: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
-
Seal Resistance: Set a strict threshold for the minimum acceptable seal resistance in your experiment parameters. Exclude cells that do not meet this criterion from the analysis.
-
Compound Solubility: Visually inspect your compound solutions for any signs of precipitation. If solubility is an issue, consider using a surfactant or adjusting the vehicle, but be mindful that these can also affect the hERG channel.
-
Data Quality Filters: Apply filters to your data to exclude recordings with unstable baselines or low current amplitudes.
-
Q6: I am unable to obtain a good seal with my cells on the automated patch-clamp system. What are some potential reasons and solutions?
A6: Achieving a high-resistance seal is critical for high-quality recordings.
-
Possible Causes:
-
Poor cell health or clumpy cell suspension.
-
Incorrectly prepared solutions (e.g., wrong osmolarity).
-
Debris in the cell suspension or solutions.
-
-
Solutions:
-
Cell Preparation: Ensure your cell suspension is a single-cell suspension and free of clumps. You may need to gently triturate the cells or pass them through a cell strainer.
-
Solution Filtration: Filter all your solutions (intracellular, extracellular, and compound dilutions) to remove any particulate matter.
-
System Maintenance: Ensure the microfluidic channels of your automated patch-clamp system are clean and free of blockages.
-
Visualizations
Caption: Synthesis and chiral separation workflow for BIIB042 enantiomers.
Caption: General workflow for hERG liability assessment using automated patch-clamp.
References
- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (Rac)-BIIB042 in DMSO solution for long-term storage
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of (Rac)-BIIB042 in DMSO solution for long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during the storage and handling of this compound in DMSO.
Q1: I have been storing my this compound in DMSO at room temperature for several months. Is it still viable for my experiments?
A1: Long-term storage of this compound in DMSO at room temperature is not recommended. Studies on various compounds stored in DMSO show that temperature is a critical factor affecting stability.[1] For optimal stability, it is best to store stock solutions at -20°C or -80°C. To assess the viability of your current stock, we recommend performing a quality control check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound.[2]
Q2: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded, especially after freeze-thaw cycles. To redissolve the compound, you can gently warm the vial to 37°C for a short period and vortex it. If precipitation persists, it may indicate compound degradation or lower solubility than anticipated. It is advisable to centrifuge the solution and use the supernatant for your experiments, after determining its concentration.
Q3: How many freeze-thaw cycles can I subject my this compound DMSO stock solution to?
A3: While some compounds in DMSO are stable for several freeze-thaw cycles, repeated cycling is generally discouraged as it can introduce moisture and increase the risk of degradation.[1] To minimize freeze-thaw cycles, we recommend preparing smaller aliquots of your stock solution for single-use.
Q4: What is the expected shelf-life of this compound in DMSO when stored at -20°C?
A4: While specific long-term stability data for this compound in DMSO is not publicly available, general studies on compound libraries suggest that most compounds remain stable for years when stored at -20°C or lower in anhydrous DMSO. However, stability is compound-specific. For critical experiments, it is prudent to periodically check the purity of your stock solution.
Q5: Can the presence of water in DMSO affect the stability of this compound?
A5: Yes, water can significantly impact the stability of compounds in DMSO, often more so than oxygen.[1] DMSO is hygroscopic and will absorb moisture from the atmosphere. This can lead to hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to handle solutions in a dry environment to minimize water absorption.
Stability Data Summary
The following table summarizes hypothetical stability data for this compound in DMSO under different storage conditions. This data is for illustrative purposes to guide best practices.
| Storage Condition | Timepoint | Purity (%) by HPLC | Observations |
| Room Temperature (20-25°C) | 1 month | 98.2 | No visible change |
| 3 months | 92.5 | Slight yellowing of solution | |
| 6 months | 85.1 | Significant yellowing | |
| 4°C | 3 months | 99.1 | No visible change |
| 6 months | 97.8 | No visible change | |
| 12 months | 95.3 | Slight precipitation | |
| -20°C | 12 months | 99.5 | No visible change |
| 24 months | 99.2 | No visible change | |
| -80°C | 24 months | 99.8 | No visible change |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
This compound DMSO stock solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
C18 reverse-phase column
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or optimal wavelength for BIIB042)
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation:
-
Dilute the this compound DMSO stock solution with the initial mobile phase composition to a suitable concentration (e.g., 10 µg/mL).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Potential degradation pathways for a compound stored in DMSO.
References
How to control for variability in in vivo studies with (Rac)-BIIB042
Welcome to the technical support center for in vivo studies using (Rac)-BIIB042. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for variability in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a racemic mixture of a potent, selective, and orally bioavailable γ-secretase modulator (GSM). Its primary mechanism of action is to modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-β (Aβ) peptides. Specifically, BIIB042 reduces the production of the aggregation-prone Aβ42 isoform while increasing the levels of the shorter, less amyloidogenic Aβ38 isoform, with little to no effect on the more abundant Aβ40.[1][2] This modulation of Aβ profiles is a therapeutic strategy being investigated for Alzheimer's disease.[1] Importantly, as a GSM, BIIB042 does not inhibit the overall activity of γ-secretase on other substrates like Notch, which is a concern with traditional γ-secretase inhibitors.[1][3]
Q2: What does the "(Rac)" designation in this compound signify, and why is it important for my in vivo studies?
A2: The "(Rac)" indicates that BIIB042 is a racemate, meaning it is a 1:1 mixture of two enantiomers (mirror-image isomers). Research has led to the discovery of 10a (the active enantiomer, BIIB042) and its counterpart 10b. 10a has been identified as the potent GSM. The use of a racemic mixture can be a source of variability in in vivo studies because enantiomers can have different pharmacological activities (one may be more active than the other) and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[4][5] Differences in how the two enantiomers are metabolized can lead to variations in the concentration of the active compound at the target site, contributing to inconsistent results between individual animals.
Q3: What are the common sources of variability in in vivo studies with small molecules like this compound?
A3: Variability in in vivo studies can arise from several factors, broadly categorized as biological, experimental, and compound-related.
-
Biological Variability: This includes differences in animal species, strain, age, sex, and genetic background.[6]
-
Experimental Variability: This encompasses inconsistencies in study design, route of administration, dose preparation and volume, animal handling, housing conditions, and timing of sample collection.[7]
-
Compound-Related Variability: For orally administered compounds like BIIB042, factors such as low solubility, high dose, and pH-dependent solubility can lead to variable absorption and exposure.[8][9] The racemic nature of this compound adds another layer, as stereoselective metabolism can alter the exposure of the active enantiomer.[8]
Q4: In which animal models has BIIB042 been tested, and what were the general findings?
A4: BIIB042 has demonstrated efficacy in reducing Aβ42 in several preclinical species. Following oral administration, it has been shown to significantly reduce brain Aβ42 levels in CF-1 mice and Fischer rats, as well as plasma Aβ42 levels in cynomolgus monkeys. In the Tg2576 mouse model of Alzheimer's disease, which overexpresses human amyloid precursor protein, BIIB042 reduced both Aβ42 levels and Aβ plaque burden.[1]
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Pharmacokinetic (PK) Data (e.g., plasma exposure).
-
Question: We are observing significant differences in the plasma concentrations of this compound between animals in the same dose group. What could be the cause and how can we mitigate this?
-
Answer: High PK variability is a common challenge in preclinical studies. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Formulation | BIIB042 is an acid-based compound. Ensure the formulation is optimized for solubility and stability. Consider using a formulation vehicle that enhances solubility and minimizes precipitation upon administration. Low solubility is a known contributor to high PK variability for orally administered drugs.[8][9] |
| Dosing Accuracy | Verify the accuracy of dose preparation and administration. Ensure consistent dosing volumes and technique across all animals. For oral gavage, improper technique can lead to incomplete dosing. |
| Food and Water Intake | Standardize the feeding schedule. The presence of food in the stomach can alter the absorption of orally administered compounds. Ensure all animals have ad libitum access to water. |
| Stereoselective Metabolism | As a racemate, the two enantiomers of BIIB042 may be metabolized at different rates.[4][5] This can lead to variable exposure to the active enantiomer. If possible, consider obtaining the single, more active enantiomer (10a) for your studies to eliminate this source of variability. |
| Animal Health and Stress | Ensure all animals are healthy and properly acclimated to the experimental conditions. Stress can impact physiological parameters, including drug metabolism. |
Issue 2: Inconsistent Pharmacodynamic (PD) Effects (e.g., Aβ42 reduction).
-
Question: We are seeing a wide range of Aβ42 reduction in the brain/plasma of our animals, even with seemingly consistent PK data. What could be the underlying reasons?
-
Answer: Inconsistent PD effects despite similar plasma PK can point to variability in drug distribution to the target tissue or in the biological response itself.
| Potential Cause | Troubleshooting Steps |
| Brain Penetration | While BIIB042 is brain-penetrant, individual differences in the blood-brain barrier (BBB) integrity or transporter activity could lead to variable brain concentrations. Consider measuring brain concentrations of BIIB042 in a subset of animals to establish a brain PK/PD relationship. |
| Timing of Sample Collection | The time course of Aβ reduction may vary between animals. Ensure that the timing of tissue/plasma collection is consistent and based on pilot studies that have characterized the time to maximal effect (Tmax) and duration of action. |
| Assay Variability | Ensure that the ELISA or other assays used to measure Aβ levels are validated and have low intra- and inter-assay variability. Run quality controls with each assay plate. |
| Biological Variability in Aβ Production | The baseline levels and turnover rate of Aβ can vary between individual animals, which may influence the observed magnitude of reduction. Ensure proper randomization of animals into treatment groups. |
Quantitative Data Summary
The following table summarizes the reported pharmacodynamic effects of BIIB042 in various preclinical species.
| Species | Dose (Oral) | Time Point | Tissue | Aβ42 Reduction | Aβ38 Increase | Aβ40 Effect | Reference |
| CF-1 Mice | 30 mg/kg | 4 h | Brain | ~30% | Yes | No effect | [2] |
| Fischer Rats | 30 mg/kg | 4 h | Brain | ~30% | Yes | No effect | [2] |
| Cynomolgus Monkeys | 30 mg/kg | 5 h | Plasma | ~30% | Yes | No effect | [2] |
Experimental Protocols
Protocol: Oral Administration and Sample Collection in Mice
-
Animal Model: CF-1 mice or a relevant transgenic model (e.g., Tg2576).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) at the desired concentration.
-
Dosing:
-
Acclimatize animals for at least one week before the study.
-
Fast animals for 4 hours prior to dosing (optional, but can reduce variability).
-
Administer this compound via oral gavage at a consistent volume (e.g., 10 mL/kg).
-
-
Sample Collection:
-
At the predetermined time point (e.g., 4 hours post-dose), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store at -80°C.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest the brain, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis:
-
Analyze plasma and brain homogenates for BIIB042 concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Measure Aβ42, Aβ40, and Aβ38 levels in plasma and brain homogenates using a multiplex Aβ ELISA assay.[2]
-
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: A standard workflow for in vivo studies with this compound.
Caption: A decision tree for troubleshooting variability in this compound studies.
References
- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 3. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Body weight, gender and pregnancy affect enantiomer‐specific ketorolac pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. γ-Secretase modulators show selectivity for γ-secretase-mediated amyloid precursor protein intramembrane processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brain Exposure of Novel Gamma-Secretase Modulators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel Gamma-Secretase Modulators (GSMs). This resource provides troubleshooting guidance and frequently asked questions to address the common challenge of a poor brain-to-plasma ratio observed with these compounds.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving issues related to low brain penetration of your novel GSM compounds.
Issue: My novel GSM compound shows low total brain-to-plasma concentration ratio (Kp). What are the potential causes and how can I improve it?
A low Kp value indicates that your compound is not effectively crossing the blood-brain barrier (BBB) or is being rapidly removed from the brain. Several factors can contribute to this issue.
1. Unfavorable Physicochemical Properties:
The intrinsic properties of your compound play a critical role in its ability to passively diffuse across the BBB. Compare the properties of your compound to the generally accepted guidelines for CNS drugs.
Table 1: Physicochemical Properties Influencing CNS Penetration
| Property | Favorable Range for CNS Drugs | Potential Impact of Unfavorable Value | Troubleshooting Strategy |
| Molecular Weight (MW) | < 450 Da[1] | Larger molecules have reduced passive diffusion. | Reduce molecular size through chemical modification. |
| Topological Polar Surface Area (TPSA) | < 90 Ų[1] | High polarity hinders lipid membrane crossing. | Decrease polarity by masking polar functional groups. |
| Calculated Log P (cLogP) | 2 - 5[1] | Low lipophilicity prevents membrane partitioning; high lipophilicity can lead to high non-specific binding. | Optimize lipophilicity through structural modifications. |
| Hydrogen Bond Donors (HBD) | < 3[1][2] | A high number of HBDs increases polarity and interaction with the aqueous environment. | Reduce the number of HBDs. |
| Acidic Functionality (pKa) | Avoid strong acids[2] | Ionized molecules do not readily cross the BBB. | Modify or mask acidic groups. |
2. Active Efflux by Transporters:
The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), that actively pump compounds out of the brain.[3]
Troubleshooting Steps:
-
In Vitro Efflux Assays: Determine if your compound is a substrate for key efflux transporters.
Table 2: In Vitro Assays for Efflux Transporter Substrate Identification
| Assay | Principle | Interpretation |
| MDCK-MDR1 Permeability Assay | Compares the permeability of a compound across a monolayer of Madin-Darby canine kidney cells transfected with the human MDR1 gene (expressing P-gp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[3] | An efflux ratio (B-A permeability / A-B permeability) > 2 suggests the compound is a P-gp substrate. |
| BCRP Transporter Assay | Similar to the MDCK-MDR1 assay, but uses cell lines overexpressing BCRP. | A significant efflux ratio indicates the compound is a BCRP substrate. |
-
Structural Modification: If your compound is identified as an efflux substrate, consider structural modifications to reduce its affinity for the transporter. This can involve altering lipophilicity, hydrogen bonding capacity, or overall molecular shape.[4][5]
Experimental Protocol: In Vivo Brain-to-Plasma Ratio (Kp) Determination
This protocol outlines the steps to measure the total concentration of your GSM compound in the brain and plasma.
-
Animal Dosing: Administer the GSM compound to a cohort of rodents (e.g., mice or rats) at a specified dose and route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At a predetermined time point (e.g., corresponding to the peak plasma concentration), collect blood and brain samples.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Compound Quantification: Analyze the concentration of the GSM compound in both plasma and brain homogenate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Kp Calculation: Calculate the Kp ratio using the following formula: Kp = Concentration of compound in brain / Concentration of compound in plasma
Frequently Asked Questions (FAQs)
Q1: My GSM compound has a good total brain-to-plasma ratio (Kp), but it still shows low efficacy in my in vivo CNS model. What could be the reason?
A high Kp value can sometimes be misleading. It's crucial to consider the unbound concentration of the drug in the brain, as only the unbound fraction is pharmacologically active.[6]
Potential Causes for Low Unbound Brain Concentration:
-
High Plasma Protein Binding: If your compound is highly bound to plasma proteins, the free concentration in plasma available to cross the BBB will be low.
-
High Non-Specific Brain Tissue Binding: Your compound might be accumulating in brain lipids or binding to other non-target sites within the brain, reducing the free concentration in the brain interstitial fluid (ISF).[7][]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low efficacy with good Kp.
Experimental Protocol: Unbound Brain-to-Plasma Ratio (Kp,uu) Determination
The Kp,uu value represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma and is a more accurate predictor of target engagement in the CNS.[9] A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism of brain entry, while a value significantly less than 1 indicates active efflux.[9]
-
Determine Fraction Unbound in Plasma (fu,p):
-
Use methods like equilibrium dialysis or ultrafiltration to measure the fraction of your compound that is not bound to plasma proteins.
-
-
Determine Fraction Unbound in Brain (fu,brain):
-
Measure Total Brain and Plasma Concentrations (Kp): Follow the protocol described in the troubleshooting guide.
-
Calculate Kp,uu: Kp,uu = Kp * (fu,p / fu,brain)
Q2: Can you explain the mechanism of action of GSMs and the relevant signaling pathway?
Gamma-Secretase Modulators (GSMs) are a class of drugs being investigated for the treatment of Alzheimer's disease.[10] They work by allosterically modulating the activity of the gamma-secretase enzyme complex.[11]
Gamma-Secretase Signaling Pathway and GSM Intervention:
Caption: Gamma-secretase pathway and the modulatory effect of GSMs.
In the amyloidogenic pathway, the Amyloid Precursor Protein (APP) is first cleaved by beta-secretase, producing a fragment called C99.[12] The gamma-secretase complex then cleaves C99 at different positions, generating amyloid-beta (Aβ) peptides of various lengths.[10] The production of the longer, more aggregation-prone Aβ42 is a key event in the pathology of Alzheimer's disease, as it readily forms toxic amyloid plaques.[12]
GSMs do not inhibit the overall activity of gamma-secretase, which is crucial for processing other important substrates like Notch.[10][13] Instead, they subtly alter the conformation of the enzyme, shifting the cleavage preference away from the production of Aβ42 and towards the generation of shorter, less amyloidogenic Aβ species like Aβ38.[12]
Q3: What is the general workflow for optimizing a novel GSM compound for better brain penetration?
Optimizing a compound for CNS penetration is an iterative process involving cycles of design, synthesis, and testing.
Iterative Optimization Workflow:
Caption: Iterative workflow for optimizing CNS penetration of GSMs.
This workflow begins with an initial hit compound and involves designing and synthesizing analogs with more favorable physicochemical properties for BBB penetration. These analogs are then screened in vitro for permeability and as potential efflux transporter substrates. Promising candidates advance to in vivo pharmacokinetic studies to determine their Kp and Kp,uu values. Based on these results, a decision is made to either select a lead candidate or to re-enter the design phase for further optimization.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to optimize brain penetration in drug discovery. | Semantic Scholar [semanticscholar.org]
- 9. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of (Rac)-BIIB042 at high concentrations
Welcome to the technical support center for (Rac)-BIIB042. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer troubleshooting strategies for potential experimental challenges, including unexpected cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective γ-secretase modulator (GSM). Its primary mechanism of action is to allosterically modify the γ-secretase complex, an enzyme involved in the processing of the Amyloid Precursor Protein (APP). This modulation shifts the cleavage of APP away from the production of the aggregation-prone and neurotoxic 42-amino acid amyloid-beta peptide (Aβ42). Instead, it favors the generation of shorter, less amyloidogenic Aβ peptides, such as Aβ38.[1] Unlike γ-secretase inhibitors (GSIs), BIIB042 does not block the overall enzymatic activity of γ-secretase.
Q2: Is this compound expected to be cytotoxic?
A2: this compound is designed for an improved safety profile compared to traditional γ-secretase inhibitors (GSIs). GSIs can cause significant toxicity by inhibiting the cleavage of other important proteins, most notably the Notch receptor, which is crucial for normal cell signaling and development.[2] BIIB042 has been shown to modulate APP processing without affecting Notch signaling in vitro, suggesting a lower potential for mechanism-based cytotoxicity. However, like any small molecule, off-target effects or compound-specific toxicity at high concentrations cannot be entirely ruled out and should be empirically determined for your specific experimental system.
Q3: What are the common causes of unexpected cytotoxicity when using small molecule inhibitors like this compound at high concentrations?
A3: High concentrations of any small molecule inhibitor can lead to cytotoxicity through several mechanisms:
-
Off-target effects: At concentrations significantly above the effective concentration (EC50), the compound may bind to and inhibit other cellular targets, leading to unintended and toxic consequences.[3]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at certain concentrations. It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[3][4]
-
Compound instability: The small molecule may degrade in the culture medium over time, producing toxic byproducts.
-
Exceeding aqueous solubility: The compound may precipitate out of solution at high concentrations in aqueous culture media, and these precipitates can be cytotoxic to cells.[4]
Q4: What is the recommended starting concentration range for this compound in cell culture experiments?
A4: The effective concentration (EC50) of this compound for the reduction of Aβ42 has been reported to be in the sub-micromolar range (e.g., 0.39 µM).[1] It is recommended to perform a dose-response experiment starting from a concentration several-fold below the EC50 and extending to concentrations above it (e.g., 0.01 µM to 100 µM) to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide: High Cytotoxicity Observed
If you observe significant cell death or a substantial decrease in cell viability after treatment with this compound, please consult the following troubleshooting guide.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death across all tested concentrations. | Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[3][4] |
| Contaminated compound or solvent. | Use a fresh, high-purity stock of this compound and sterile, high-quality solvent. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for your research question. Perform extensive optimization of concentration and exposure time. | |
| Cytotoxicity observed only at high concentrations. | Inhibitor concentration is too high, leading to off-target effects. | Perform a detailed dose-response curve to identify the optimal non-toxic concentration that still achieves the desired modulation of Aβ production.[3] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired effect on Aβ levels. | |
| Compound precipitation. | Visually inspect the culture medium for any precipitate. If observed, reduce the final concentration of the compound or try a different formulation if available.[4] | |
| Inconsistent results between experiments. | Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments, as this can influence cellular responses to treatment. |
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 (concentration at which 50% of cell viability is lost).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Notch Signaling Pathway.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
Validation & Comparative
A Tale of Two Modulators: A Comparative Analysis of BIIB042 and Tarenflurbil in Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of BIIB042 and the clinical and preclinical performance of Tarenflurbil, two gamma-secretase modulators (GSMs) developed for the treatment of Alzheimer's disease. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
At the heart of the amyloid hypothesis of Alzheimer's disease lies the abnormal accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid isoform (Aβ42). Both BIIB042 and Tarenflurbil were designed to tackle this pathology by modulating the activity of γ-secretase, a key enzyme in the production of Aβ peptides. However, their development trajectories and ultimate outcomes paint a stark contrast between a first-generation and a next-generation therapeutic approach.
Mechanism of Action: A Shared Target, A Generational Divide
Both BIIB042 and Tarenflurbil are classified as γ-secretase modulators (GSMs). Unlike γ-secretase inhibitors, which block the enzyme's activity entirely and can lead to side effects due to interference with other critical signaling pathways like Notch, GSMs aim to allosterically modulate the enzyme. This modulation shifts the cleavage preference of γ-secretase on the amyloid precursor protein (APP), resulting in the production of shorter, less amyloidogenic Aβ species, such as Aβ38, at the expense of the more toxic Aβ42.[1][2]
Tarenflurbil (R-flurbiprofen) , the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, was a first-generation GSM.[3] Its development was based on the observation that certain NSAIDs could lower Aβ42 levels.[4] However, its potency was limited, with an EC50 for Aβ42 reduction in the micromolar range.[2]
BIIB042 , a novel, acid-derived compound, represents a second-generation GSM.[2] It was developed to overcome the limitations of earlier modulators, boasting significantly higher potency with an EC50 for Aβ42 reduction in the nanomolar range, making it approximately 7-fold more potent than Tarenflurbil in some reported contexts.[2][5]
Preclinical Efficacy: A Clear Distinction in Potency
Preclinical studies in various cell and animal models have demonstrated the Aβ42-lowering capabilities of both compounds. However, the data highlights the superior potency of BIIB042.
| Compound | In Vitro Model | EC50 for Aβ42 Reduction | Reference |
| BIIB042 | CHO cells (APP V717F) | 0.17 µM (170 nM) | [5] |
| Human H4 cells (wild-type APP) | 70 nM | [2] | |
| Tarenflurbil | Not specified | ~300 µM | [2] |
In vivo studies in transgenic mouse models of Alzheimer's disease, such as the Tg2576 model which overexpresses a mutant form of human APP, further underscore the differences in efficacy.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| BIIB042 | Tg2576 mice | Not specified | Reduced Aβ42 levels and Aβ plaque burden. | [6] |
| Wild-type mice | 10 mg/kg (oral, single dose) | 40% reduction in brain Aβ42 at 4 hours. | [2][5] | |
| Fischer rats | 10 mg/kg (oral, single dose) | 30% reduction in brain Aβ42 at 4 hours. | [2] | |
| Cynomolgus monkeys | 10 mg/kg (oral, single dose) | 30% reduction in plasma Aβ42 at 5 hours. | [2] | |
| Tarenflurbil | Tg2576 mice | 10, 25, 50 mg/kg for 3 days | Reduction in brain Aβ42 observed, but no clear dose-response. | |
| Tg2576 mice | 25 mg/kg/day | 60% decrease in brain Aβ42. | [4] | |
| Tg2576 mice | Not specified | Prevented learning and memory deficits and reduced Aβ42 brain concentrations. | [7] |
It is important to note that a direct head-to-head study comparing BIIB042 and Tarenflurbil under the same experimental conditions has not been identified in the public domain. The data presented here is compiled from separate studies.
Signaling Pathways: Beyond Amyloid Modulation
While the primary target for both drugs is the γ-secretase-mediated processing of APP, Tarenflurbil has also been shown to modulate other signaling pathways implicated in neuroinflammation and cellular stress.
Tarenflurbil has been reported to influence the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways.[8] These pathways are central to the inflammatory response, and their modulation by Tarenflurbil may have contributed to its intended therapeutic effect, independent of its Aβ42-lowering activity.
BIIB042 , on the other hand, has been specifically highlighted for its selectivity. Preclinical studies have shown that it does not affect the cleavage of Notch, a critical γ-secretase substrate involved in cell-fate decisions.[2][5] This selectivity is a key advantage of second-generation GSMs, as it is expected to lead to a better safety profile compared to non-selective γ-secretase inhibitors.
Caption: Comparative signaling pathways of Tarenflurbil and BIIB042.
Clinical Trials: A Story of Failure and Unfulfilled Potential
The clinical development of Tarenflurbil and BIIB042 represents the most significant point of divergence between the two compounds.
Tarenflurbil underwent extensive clinical evaluation, progressing to large-scale Phase 3 trials. While a Phase 2 study showed some encouraging results in patients with mild Alzheimer's disease, the subsequent Phase 3 trial, involving over 1,600 participants, failed to demonstrate any significant benefit on the primary outcomes of cognitive decline and activities of daily living.[9][10] The failure of Tarenflurbil was a major disappointment in the field of Alzheimer's research and was attributed to factors including its weak potency and poor brain penetration.
BIIB042 , despite its promising preclinical profile, does not appear to have progressed to human clinical trials. A thorough search of clinical trial registries and scientific literature did not yield any information on clinical studies involving BIIB042 for Alzheimer's disease or any other indication.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of GSMs like BIIB042 and Tarenflurbil.
In Vitro Aβ42 Reduction Assay in Cultured Cells
This assay is fundamental for assessing the potency of GSMs in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of a compound for reducing Aβ42 secretion from cultured cells overexpressing human APP.
Materials:
-
Human neuroglioma (H4) or Chinese Hamster Ovary (CHO) cells stably expressing human APP (e.g., with the V717F mutation).[2][11]
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compounds (BIIB042, Tarenflurbil) dissolved in DMSO.
-
Aβ42 sandwich ELISA kit.
Procedure:
-
Cell Seeding: Plate the APP-expressing cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
Sample Collection: Collect the conditioned cell culture medium.
-
Aβ42 Quantification: Measure the concentration of Aβ42 in the collected medium using a specific sandwich ELISA.
-
Data Analysis: Normalize the Aβ42 levels to the vehicle-treated control and plot the percentage of Aβ42 reduction against the compound concentration to determine the EC50 value.
Caption: Workflow for the in vitro Aβ42 reduction assay.
In Vivo Efficacy in Transgenic Mouse Models
This protocol evaluates the ability of a compound to lower brain Aβ42 levels in a living organism.
Objective: To assess the in vivo efficacy of a GSM in reducing brain Aβ42 levels in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576).
Materials:
-
Tg2576 mice.[6]
-
Test compounds (BIIB042, Tarenflurbil) formulated for oral administration.
-
Brain homogenization buffer.
-
Aβ42 sandwich ELISA kit.
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via oral gavage, either as a single dose or for a specified duration (e.g., daily for several weeks).
-
Tissue Collection: At a predetermined time point after the final dose, euthanize the mice and collect the brains.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer to extract Aβ peptides.
-
Aβ42 Quantification: Measure the concentration of Aβ42 in the brain homogenates using a specific sandwich ELISA.
-
Data Analysis: Compare the brain Aβ42 levels in the treated mice to those in the vehicle-treated control group to determine the percentage of reduction.
NF-κB Luciferase Reporter Assay
This assay is used to assess the modulatory effect of a compound on the NF-κB signaling pathway.
Objective: To determine if a compound can inhibit the activation of the NF-κB pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct (e.g., HeLa or HEK293T cells).[1][9]
-
Test compound (e.g., Tarenflurbil).
-
NF-κB activator (e.g., TNF-α or PMA).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate.
-
Compound Pre-treatment: Pre-incubate the cells with different concentrations of the test compound.
-
Stimulation: Add an NF-κB activator to induce the signaling pathway.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.
Caption: Workflow for the NF-κB luciferase reporter assay.
Conclusion: Lessons from the Past, Pointers for the Future
The comparison between BIIB042 and Tarenflurbil encapsulates a critical evolution in the development of γ-secretase modulators for Alzheimer's disease. Tarenflurbil, as a first-generation GSM, provided a proof-of-concept but ultimately failed in the clinic, likely due to insufficient potency and brain exposure. Its story underscores the challenges of translating preclinical findings into clinical success.
BIIB042, with its significantly improved preclinical profile, represents a more refined and potent approach to the same therapeutic strategy. While it has not progressed to clinical trials, the preclinical data available for BIIB042 and other second-generation GSMs continue to support the rationale for targeting γ-secretase modulation as a potential disease-modifying strategy in Alzheimer's disease. The journey from Tarenflurbil to BIIB042 offers valuable lessons for the ongoing quest for effective Alzheimer's therapies, emphasizing the importance of optimizing potency, selectivity, and pharmacokinetic properties in drug candidates.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Efficacy and safety of tarenflurbil in mild to moderate Alzheimer's disease: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secreted Amyloid β-Proteins in a Cell Culture Model Include N-Terminally Extended Peptides That Impair Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BIIB042 vs. CHF5074 in Alzheimer's Disease Research
A detailed analysis for researchers and drug development professionals of two distinct γ-secretase modulators, BIIB042 and CHF5074, exploring their mechanisms, preclinical efficacy, and clinical progression in the context of Alzheimer's disease.
This guide provides a comprehensive, data-driven comparison of two investigational small molecules, BIIB042 and CHF5074 (ispimiglur), both developed as potential treatments for Alzheimer's disease. While both compounds modulate γ-secretase to alter the production of amyloid-beta (Aβ) peptides, they exhibit distinct pharmacological profiles and have followed different developmental trajectories. This comparison summarizes key experimental data to inform researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
BIIB042, developed by Biogen, is a potent and selective γ-secretase modulator (GSM).[1][2] Its primary mechanism involves allosterically modifying the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the shorter, less aggregation-prone Aβ38 peptide, with minimal impact on the abundant Aβ40 isoform.[3] Crucially, BIIB042 was designed to avoid the mechanism-based toxicities of γ-secretase inhibitors by not affecting the processing of other key substrates, such as Notch.[1][2]
CHF5074, developed by Chiesi Farmaceutici, is also a γ-secretase modulator but is distinguished by its additional anti-inflammatory and microglial-modulating properties.[4][5] It is a nonsteroidal anti-inflammatory drug (NSAID) derivative that, like BIIB042, reduces the production of Aβ42.[5] However, CHF5074 also demonstrates the ability to modulate microglial activation, promoting a shift from a pro-inflammatory to an anti-inflammatory and phagocytic phenotype.[4] This dual mechanism targets both the production of amyloid plaques and the neuroinflammatory response, which are key pathological features of Alzheimer's disease.
References
- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Aβ42-Lowering Effect of (Rac)-BIIB042 in H4 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aβ42-lowering efficacy of (Rac)-BIIB042 with the alternative γ-secretase modulator, R-flurbiprofen, in human H4 neuroglioma cells. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in evaluating potential therapeutic agents for Alzheimer's disease.
Comparative Efficacy of γ-Secretase Modulators in H4 Cells
This compound and R-flurbiprofen are both γ-secretase modulators (GSMs) that aim to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, a key hallmark of Alzheimer's disease. While both compounds share a similar mechanism of action, their potency in cell-based assays varies. The following table summarizes the Aβ42-lowering effects of this compound and R-flurbiprofen in H4 cells.
| Compound | Target | Cell Line | Aβ42 Reduction (EC50/Effective Conc.) | Effect on Aβ40 | Effect on Aβ38 |
| This compound | γ-Secretase | H4 | 70 nM (EC50) | Little to no effect | Increased |
| R-flurbiprofen | γ-Secretase | H4 | ~100-300 µM | No significant effect at effective Aβ42-lowering concentrations | Increased |
Mechanism of Action: γ-Secretase Modulation
Both this compound and R-flurbiprofen function by allosterically modulating the activity of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF or C99). Instead of inhibiting the enzyme, which can lead to toxic accumulation of substrates and interfere with other important signaling pathways like Notch, GSMs subtly alter the conformation of γ-secretase. This modulation shifts the cleavage site on APP-CTF, favoring the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the highly aggregation-prone Aβ42.
Caption: Mechanism of γ-Secretase Modulation.
Experimental Workflow for Validating Aβ42 Lowering
The following diagram outlines a typical workflow for assessing the efficacy of γ-secretase modulators in H4 cells.
Caption: Experimental workflow for Aβ42 validation.
Experimental Protocols
H4 Cell Culture
-
Cell Line: Human H4 neuroglioma cells stably overexpressing human amyloid precursor protein (APP).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain APP expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency.
Compound Treatment
-
H4-APP cells are seeded into multi-well plates (e.g., 24- or 96-well) at a density that allows for optimal growth during the treatment period.
-
After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing the desired concentrations of this compound, R-flurbiprofen, or a vehicle control (e.g., DMSO). A dose-response curve is typically generated using serial dilutions of the compounds.
-
The cells are then incubated for a specified period, typically 24 to 48 hours, to allow for the modulation of Aβ production.
Aβ42 Quantification by Sandwich ELISA
-
Sample Collection: Following the incubation period, the cell culture supernatant is carefully collected.
-
Sample Preparation: The collected supernatant is centrifuged at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris. The clarified supernatant is then transferred to a new tube.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for the C-terminus of Aβ42 is used.
-
Standards of known Aβ42 concentrations and the prepared cell culture supernatants are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the N-terminus of Aβ is added.
-
Following another wash step, a substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Aβ42 in the experimental samples is then determined by interpolating their absorbance values from the standard curve. The EC50 value, the concentration of the compound that causes a 50% reduction in Aβ42 levels, is calculated from the dose-response curve.
A Comparative Guide to BIIB042 and Other Second-Generation Gamma-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BIIB042, a second-generation gamma-secretase modulator (GSM), with other notable compounds in its class. The information herein is supported by experimental data from various preclinical studies, offering insights into their potential as therapeutic agents for Alzheimer's disease.
Introduction to Second-Generation Gamma-Secretase Modulators
Second-generation gamma-secretase modulators represent a refined therapeutic strategy for Alzheimer's disease. Unlike first-generation GSMs or pan-gamma-secretase inhibitors, these molecules selectively modulate the activity of gamma-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. The primary goal of these modulators is to shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the highly aggregation-prone Aβ42 isoform.[1] A key advantage of this second generation of compounds is their designed selectivity, which avoids the inhibition of Notch signaling, a critical pathway for cell-fate decisions, thereby mitigating a significant side effect associated with broader gamma-secretase inhibition.[2]
Comparative Analysis of Preclinical Data
The following tables summarize the available quantitative data for BIIB042 and other selected second-generation GSMs from in vitro and in vivo preclinical studies.
In Vitro Potency and Activity
| Compound | Assay System | EC50 for Aβ42 Reduction | Effect on Aβ40 | Effect on Aβ38 | Reference |
| BIIB042 | CHO cells expressing human wild-type APP | 0.17 µM | No effect | Increased (EC50 = 0.15 µM) | [2] |
| Human H4 cells expressing human wild-type APP | 70 nM | No effect | Increased | [2] | |
| E2012 | Not specified | 92 nM | Decreased | Increased | N/A |
| NGP-555 | Not specified | Potent inhibitor | Decreased | Increased | N/A |
| JNJ-40418677 | Human neuroblastoma cells | Potent | Not specified | Not specified | N/A |
In Vivo Pharmacodynamic Effects (Single Dose)
| Compound | Animal Model | Dose | Route | Time Point | % Aβ42 Reduction (Brain) | Reference |
| BIIB042 | Wild-type mice (CF-1) | 10 mg/kg | Oral | 4 h | 40% | [2] |
| Fischer rats | 10 mg/kg | Oral | 4 h | 30% | [2] | |
| JNJ-40418677 | Non-transgenic mice | 30 mg/kg | Oral | 6 h | ~55% | N/A |
In Vivo Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Treatment Duration | Key Findings | Reference |
| BIIB042 | Tg2576 mice | Chronic | Reduced Aβ42 levels and Aβ plaque burden. | [1] |
| JNJ-40418677 | Tg2576 mice | 7 months (from 6 to 13 months of age) | Reduced brain Aβ levels, plaque area, and plaque number. | N/A |
| NGP-555 | Tg2576 mice | Chronic | Significant reduction of amyloid plaques. | N/A |
Preclinical Pharmacokinetics
| Compound | Species | Route | Bioavailability | t1/2 | Brain:Plasma Ratio | Reference |
| BIIB042 | Rat | Oral | 44% | 6 h | Not specified | [2] |
| Dog | Oral | 44% | 2 h | Not specified | [2] | |
| Cynomolgus Monkey | Oral | 106% | 11 h | Not specified | [2] | |
| NGP-555 | Tg2576 mice | Not specified | Not specified | Not specified | 0.93 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of these gamma-secretase modulators.
Cell-Based Assays for Gamma-Secretase Modulator Activity
Objective: To determine the in vitro potency and selectivity of GSMs in a cellular context.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or human neuroglioma (H4) cells stably expressing human wild-type amyloid precursor protein (APP) are commonly used.[2] Cells are cultured in appropriate media until they reach a suitable confluency for the assay.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., BIIB042) or vehicle control. The incubation period is typically 16-24 hours to allow for APP processing and Aβ peptide secretion into the conditioned media.[3]
-
Sample Collection: After incubation, the conditioned media is collected for Aβ analysis.
-
Aβ Quantification: The levels of different Aβ species (Aβ42, Aβ40, Aβ38) in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[3]
-
Data Analysis: The EC50 values for the reduction of Aβ42 and the increase of Aβ38 are calculated from the dose-response curves.
In Vivo Studies in Tg2576 Mouse Model
Objective: To evaluate the in vivo efficacy of GSMs in reducing Aβ pathology in a transgenic mouse model of Alzheimer's disease.
Animal Model: The Tg2576 mouse model overexpresses a mutant form of human APP (APP695 with the Swedish mutation), leading to age-dependent development of Aβ plaques and cognitive deficits.[1]
General Protocol for Chronic Treatment Studies:
-
Animal Dosing: Tg2576 mice receive the test compound (e.g., BIIB042) or vehicle control daily for an extended period (e.g., several months).[1] The compound is often administered orally, mixed in the diet.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brain tissue is collected.
-
Aβ Extraction from Brain Tissue:
-
Soluble Aβ Fraction: Brain homogenates are prepared in a buffer containing a mild detergent (e.g., 2% SDS) to extract soluble Aβ peptides.[4][5]
-
Insoluble Aβ Fraction: The remaining pellet is further extracted with a strong chaotropic agent, such as 70% formic acid, to solubilize the plaque-associated, insoluble Aβ.[4][5]
-
-
Aβ Quantification: The concentrations of Aβ42 and Aβ40 in both the soluble and insoluble fractions are measured by specific ELISAs.[6][7]
-
Histopathological Analysis: Brain sections are stained with antibodies specific for Aβ to visualize and quantify the amyloid plaque burden.
-
Data Analysis: The effects of the compound on Aβ levels and plaque load are statistically compared between the treated and vehicle control groups.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key biological pathways and a typical experimental workflow for the evaluation of gamma-secretase modulators.
References
- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Age-Dependent Changes in Brain, CSF, and Plasma Amyloid β Protein in the Tg2576 Transgenic Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 5. The Relationship between Aβ and Memory in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
BIIB042 Demonstrates Superior Potency Over Its Isomeric Mixture in Modulating Amyloid-Beta Production
For Immediate Release
Cambridge, MA – Preclinical data reveals that BIIB042, a selective γ-secretase modulator (GSM), exhibits significantly greater potency in reducing the amyloidogenic Aβ42 peptide compared to a mixture of its other stereoisomers. This finding underscores the stereospecificity of BIIB042's activity and its potential as a targeted therapeutic agent for Alzheimer's disease.
BIIB042 emerged from the optimization of a novel series of acid-derived GSMs. The parent racemic compound, designated as compound 10, was separated into its constituent stereoisomers. BIIB042 (isomer 10a, with an R,R configuration) and its enantiomer (10b) were isolated, while the other two isomers (10c and 10d) remained as a mixture due to separation challenges.[1] Subsequent in vitro cellular assays demonstrated a clear differentiation in potency between the isolated isomers and the mixed isomers.
Comparative Potency in Aβ42 Reduction
The primary measure of potency for these γ-secretase modulators was their ability to reduce the production of Aβ42, a key peptide implicated in the formation of amyloid plaques in Alzheimer's disease. The half-maximal effective concentration (EC50) for Aβ42 reduction was determined for BIIB042, its enantiomer, and the isomeric mixture.
| Compound | Aβ42 Reduction EC50 (μM) | Aβ38 Increase EC50 (μM) |
| BIIB042 (10a) | 0.17 | 0.15 |
| Isomer 10b | 0.15 | 0.11 |
| Isomer Mixture (10c + 10d) | 0.89 | Not Reported |
As the data indicates, BIIB042 (10a) and its enantiomer (10b) showed similar and potent activity in reducing Aβ42 levels, with EC50 values of 0.17 μM and 0.15 μM, respectively.[1] In contrast, the mixture of the other two isomers was substantially less active, with an EC50 of 0.89 μM.[1] This demonstrates that BIIB042 is approximately 5.2 times more potent than the mixture of its other isomers in this cellular assay.
Mechanism of Action: Modulating APP Processing
BIIB042 functions as a γ-secretase modulator, which selectively alters the cleavage of the amyloid precursor protein (APP).[2] Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities related to substrates like Notch, GSMs shift the cleavage site to favor the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38, at the expense of the highly amyloidogenic Aβ42.[1][3] The experimental data confirms this mechanism, showing that as BIIB042 lowers Aβ42 levels, it concomitantly increases Aβ38 levels, while having minimal effect on the most abundant amyloid species, Aβ40.[1][2][3]
Figure 1. BIIB042 signaling pathway.
Experimental Protocols
In Vitro Cellular Potency Assay
The potency of BIIB042 and its related compounds was assessed using a multiplex Aβ ELISA assay.[1]
-
Cell Line: Chinese Hamster Ovary (CHO) cells that overexpress the human APP gene containing the V717F mutation were utilized. This mutation increases the production of Aβ peptides, providing a robust signal for detection.
-
Compound Treatment: The CHO cells were treated with varying concentrations of the test compounds.
-
Aβ Peptide Measurement: Following treatment, the cell culture supernatant was collected. The levels of Aβ42, Aβ40, and Aβ38 were quantified simultaneously in a single well using a multiplex Aβ ELISA assay.
-
Data Analysis: The concentration-dependent effect on each Aβ peptide was determined, and EC50 values were calculated from the resulting dose-response curves. The EC50 represents the concentration of the compound that produces 50% of its maximal effect (in this case, reduction of Aβ42 or increase of Aβ38).
Figure 2. In vitro potency assay workflow.
Conclusion
References
- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Notch-Sparing Gamma-Secretase Modulators (GSMs)
For Researchers, Scientists, and Drug Development Professionals
The therapeutic targeting of gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease, has been a double-edged sword. While inhibition of gamma-secretase can reduce the generation of toxic Aβ42, it often comes at the cost of interfering with the processing of other critical substrates, most notably the Notch receptor. Disruption of Notch signaling can lead to severe toxicities, hindering the clinical development of pan-gamma-secretase inhibitors (GSIs). This has led to the development of gamma-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to selectively reduce the production of Aβ42 while sparing Notch processing. This guide provides a comparative analysis of the Notch-sparing activity of several prominent GSMs, supported by experimental data and detailed protocols.
Quantitative Comparison of Notch-Sparing Activity
The Notch-sparing potential of a GSM is typically quantified by comparing its potency in reducing Aβ42 production with its potency in inhibiting Notch signaling. A higher ratio of Notch IC50 (or EC50) to Aβ42 IC50 (or EC50) indicates greater selectivity and a wider therapeutic window. The following table summarizes the available data for several well-characterized GSMs.
| Compound Name | Class/Type | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Notch Sparing Selectivity (Notch IC50 / Aβ42 IC50) |
| Avagacestat (BMS-708163) | Arylsulfonamide | 0.30[1] | 0.27[1][2] | 58[1] | ~193-fold[1][2][3] |
| Begacestat (GSI-953) | Thiophene Sulfonamide | 14.8 (EC50)[4] | 12.4 (EC50)[4] | 208.5 (EC50) | ~16.8-fold |
| AstraZeneca GSMs (e.g., AZD4800) | Second-Generation | - | - | - | ~1000-fold |
| E2012 | Second-Generation Aryl Imidazole | - | - | Does not affect Notch processing | High (Specific IC50 not consistently reported)[5][6][7] |
| NSAID-like GSMs (e.g., Sulindac sulfide) | First-Generation | - | - | Generally considered Notch-sparing | - |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The selectivity is a calculated ratio and provides a measure of the therapeutic window.
Signaling Pathways and Mechanism of Action
To understand the comparative activity of GSMs, it is crucial to visualize the signaling pathways they modulate.
Figure 1: Signaling pathways affected by GSMs.
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for the objective comparison of the Notch-sparing activity of different GSMs.
Figure 2: Workflow for comparing Notch-sparing GSMs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data.
Protocol 1: Quantification of Aβ40 and Aβ42 in Cell Culture Supernatant by ELISA
This protocol describes a sandwich ELISA to measure the concentration of secreted Aβ40 and Aβ42.
Materials:
-
HEK293 cells stably overexpressing human APP (e.g., APP695swe)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
GSM compounds of interest
-
96-well ELISA plates pre-coated with a capture antibody specific for the N-terminus of Aβ
-
Detection antibodies specific for the C-terminus of Aβ40 and Aβ42, conjugated to an enzyme (e.g., HRP)
-
Aβ40 and Aβ42 peptide standards
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293-APP cells in a 24-well plate at a density that allows for 80-90% confluency on the day of treatment.
-
GSM Treatment: The following day, replace the medium with fresh medium containing various concentrations of the GSM or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be used immediately or stored at -80°C.
-
ELISA Procedure: a. Prepare serial dilutions of the Aβ40 and Aβ42 standards in the assay diluent. b. Add 100 µL of standards and samples (supernatants) to the appropriate wells of the pre-coated ELISA plate. c. Incubate for 2 hours at room temperature or overnight at 4°C. d. Wash the plate 3-5 times with wash buffer. e. Add 100 µL of the appropriate HRP-conjugated detection antibody (anti-Aβ40 or anti-Aβ42) to each well. f. Incubate for 1-2 hours at room temperature. g. Wash the plate 3-5 times with wash buffer. h. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. i. Stop the reaction by adding 100 µL of stop solution. j. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. Use the standard curve to determine the concentration of Aβ40 and Aβ42 in the samples. Calculate the IC50 value for the reduction of each Aβ species for each GSM.
Protocol 2: Notch Signaling Reporter Gene Assay
This protocol utilizes a luciferase reporter gene under the control of a Notch-responsive promoter to quantify Notch signaling activity.[8][9]
Materials:
-
HEK293 cells
-
A reporter plasmid containing a Notch-responsive element (e.g., CSL-binding sites) driving the expression of firefly luciferase.
-
A control plasmid with a constitutive promoter (e.g., CMV) driving the expression of Renilla luciferase (for normalization).
-
An expression plasmid for a constitutively active form of Notch (e.g., NotchΔE), or a co-culture system with cells expressing a Notch ligand.
-
Transfection reagent (e.g., Lipofectamine)
-
GSM compounds of interest
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well white-walled plate. The next day, co-transfect the cells with the Notch-responsive firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the NotchΔE expression plasmid using a suitable transfection reagent.
-
GSM Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the GSM or vehicle control.
-
Cell Lysis: After a further 24 hours of incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: a. Transfer the cell lysate to a luminometer plate. b. Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity. c. Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of Notch inhibition for each GSM concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Immunocytochemistry for NICD Nuclear Translocation
This protocol visualizes and quantifies the translocation of the Notch Intracellular Domain (NICD) to the nucleus upon Notch activation.[7][10][11][12][13][14][15]
Materials:
-
Cells expressing a Notch receptor (e.g., HEK293-NotchΔE)
-
Cells expressing a Notch ligand (e.g., HEK293-Delta) for co-culture, or a method for ligand-independent Notch activation.
-
Glass coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against NICD (e.g., anti-cleaved Notch1)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Treatment: Seed the Notch-expressing cells on glass coverslips. If using a co-culture system, seed the ligand-expressing cells as well. Treat the cells with various concentrations of the GSM or vehicle control.
-
Fixation and Permeabilization: a. After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature. b. Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking and Antibody Incubation: a. Wash with PBS and block non-specific antibody binding with the blocking solution for 1 hour at room temperature. b. Incubate the cells with the primary anti-NICD antibody diluted in the blocking solution overnight at 4°C. c. Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: a. Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes. b. Wash with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the nuclear and cytoplasmic fluorescence intensity of the NICD signal for a significant number of cells per condition using image analysis software. c. Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NICD translocation. Determine the IC50 for the inhibition of NICD translocation for each GSM.
References
- 1. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 7. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunocytochemistry protocol | Abcam [abcam.com]
- 13. health.uconn.edu [health.uconn.edu]
- 14. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Therapeutic Index: BIIB042 (Gamma-Secretase Modulator) vs. Gamma-Secretase Inhibitors (GSIs)
Guide for Researchers and Drug Development Professionals
The pursuit of effective, disease-modifying therapies for Alzheimer's disease has led to the extensive investigation of agents that target the production of amyloid-beta (Aβ) peptides, key components of the amyloid plaques found in the brains of patients. Among these agents, gamma-secretase inhibitors (GSIs) and a newer class of compounds, gamma-secretase modulators (GSMs), have been prominent. This guide provides a detailed comparison of the therapeutic index of BIIB042, a novel GSM, and traditional GSIs, supported by experimental data and methodologies.
Introduction: Two Approaches to Targeting Gamma-Secretase
Gamma-secretase is a multi-subunit protease complex essential for the final step in the production of Aβ peptides from the amyloid precursor protein (APP).[1][2] While both GSIs and GSMs interact with this enzyme, their mechanisms of action and, consequently, their safety profiles, are fundamentally different.
-
Gamma-Secretase Inhibitors (GSIs): These compounds were developed to block the enzymatic activity of gamma-secretase, thereby reducing the production of all Aβ peptide isoforms.[3][4] However, gamma-secretase cleaves a wide range of other substrates, including the Notch receptor, which is critical for regulating cell fate decisions and other vital cellular functions in adult organisms.[2][4] The non-selective inhibition of Notch signaling is a primary source of mechanism-based toxicity, which has historically limited the clinical utility of GSIs.[2][5]
-
BIIB042 (Gamma-Secretase Modulator): BIIB042 is a potent, selective, and orally bioavailable GSM.[6] Unlike GSIs, GSMs do not inhibit the overall activity of gamma-secretase. Instead, they allosterically modulate the enzyme to shift the cleavage of APP, resulting in a decrease in the production of the highly amyloidogenic Aβ42 isoform and a concurrent increase in the production of shorter, less aggregation-prone peptides like Aβ38.[1][6][7] This modulatory action is designed to be specific to APP processing, thereby avoiding the deleterious effects on other signaling pathways, most notably Notch.[1][7]
Comparative Data Presentation
The following tables summarize the key differences in the pharmacological profiles of BIIB042 and conventional GSIs based on preclinical data.
Table 1: General Mechanism and Selectivity
| Feature | BIIB042 (GSM) | Gamma-Secretase Inhibitors (GSIs) |
| Primary Mechanism | Allosteric modulation of γ-secretase activity.[1] | Active site inhibition of γ-secretase.[3] |
| Effect on Total Aβ | No significant change; shifts product profile.[2] | General reduction of all Aβ isoforms.[4] |
| Substrate Selectivity | Preferentially alters APP processing.[1][7] | Non-selective; inhibits processing of all substrates.[4] |
| Primary Safety Concern | Off-target effects (to be determined in trials). | On-target, off-pathway toxicity via Notch inhibition.[2] |
Table 2: Effects on Aβ Isoform Production
| Aβ Isoform | BIIB042 (GSM) Effect | GSI Effect | Rationale for Therapeutic Interest |
| Aβ42 | Significantly Decreased [1][6] | Significantly Decreased [4] | Highly amyloidogenic; primary component of plaques.[1] |
| Aβ40 | Little to no effect.[1] | Significantly Decreased | Less amyloidogenic than Aβ42 but still contributes to plaques. |
| Aβ38 | Increased [1][6][7] | Significantly Decreased | Considered non-amyloidogenic; may be protective.[2] |
Table 3: Impact on Notch Signaling and Therapeutic Index
| Parameter | BIIB042 (GSM) | Gamma-Secretase Inhibitors (GSIs) |
| Notch Cleavage | No significant inhibition observed in preclinical assays.[6][7] | Potent inhibition.[2][5] |
| Associated Toxicities | Expected to be low due to Notch-sparing mechanism. | Gastrointestinal toxicity, immunosuppression, and other issues linked to Notch inhibition.[2] |
| Predicted Therapeutic Index | Potentially High: Achieves desired Aβ42 reduction without the primary toxicity mechanism of GSIs. | Low: The dose required for efficacy against Aβ production often causes unacceptable toxicity due to Notch inhibition. |
Signaling Pathway and Mechanism Diagrams
The diagrams below, generated using the DOT language, illustrate the distinct mechanisms of BIIB042 and GSIs.
Caption: APP processing pathway showing GSI inhibition vs. BIIB042 modulation.
Caption: Impact of GSIs and BIIB042 on the critical Notch signaling pathway.
Experimental Protocols
The data supporting the differentiated profile of BIIB042 are derived from a series of standardized preclinical experiments.
A. In Vitro Cellular Assays for Aβ Profile
-
Objective: To determine the effect of compounds on the production of Aβ42, Aβ40, and Aβ38.
-
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells engineered to overexpress human APP with a familial Alzheimer's disease mutation (e.g., V717F) are commonly used.[1]
-
Treatment: Cells are incubated with varying concentrations of the test compound (BIIB042 or a GSI).
-
Sample Collection: After a set incubation period, the cell culture medium is collected.
-
Quantification: Aβ isoform levels (Aβ42, Aβ40, Aβ38) in the medium are measured using a multiplex Aβ ELISA assay.[1] This allows for simultaneous detection of all three isoforms from a single sample.
-
Analysis: Data are used to calculate EC50 values for the reduction of Aβ42 and to observe the corresponding changes in Aβ38 and Aβ40 levels.
-
B. In Vivo Pharmacodynamic Studies
-
Objective: To confirm the Aβ-modulating effects in a living system and assess brain penetration.
-
Methodology:
-
Animal Models: Wild-type mice (e.g., CF-1), Fischer rats, and cynomolgus monkeys are used.[1][6][7] For efficacy in a disease model, transgenic mice overexpressing human APP (e.g., Tg2576) are employed.[7]
-
Dosing: Animals receive a single oral dose of the compound.
-
Sample Collection: At various time points post-dosing (e.g., 4-5 hours), animals are sacrificed, and brain and plasma samples are collected.[1]
-
Analysis: Drug concentration levels in the brain and plasma are measured to assess pharmacokinetic properties. Aβ isoform levels in the brain and plasma are quantified by ELISA to determine the pharmacodynamic response.[1][7]
-
C. Notch Signaling Assessment
-
Objective: To evaluate whether the compound interferes with the cleavage of Notch, a key off-target substrate for GSIs.
-
Methodology:
-
In Vitro Assay: A cell-based assay is used that reports on Notch cleavage and subsequent signaling activity.
-
In Vivo Assessment: The physiological consequences of Notch inhibition are monitored in animal models. This can include examining tissues sensitive to Notch disruption, such as the thymus and gastrointestinal tract, for pathological changes after subchronic dosing. BIIB042 was shown not to inhibit the cleavage of other γ-secretase substrates in such assays.[7]
-
Caption: Preclinical workflow for assessing GSMs like BIIB042.
Conclusion: A Superior Therapeutic Index for BIIB042
The fundamental difference in the mechanism of action between BIIB042 and traditional GSIs provides a strong rationale for a significantly improved therapeutic index for the former. By selectively modulating gamma-secretase to reduce the production of toxic Aβ42 while sparing essential signaling pathways like Notch, BIIB042 avoids the mechanism-based toxicity that has plagued the development of GSIs.[1] Preclinical data consistently demonstrate that BIIB042 achieves the desired pharmacodynamic effect of lowering brain Aβ42 without inhibiting other gamma-secretase substrates.[7] This profile suggests that GSMs like BIIB042 represent a more promising and potentially safer therapeutic strategy for the treatment of Alzheimer's disease.
References
- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of BIIB042 in Alzheimer's Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of BIIB042, a novel γ-secretase modulator (GSM), with other therapeutic alternatives for Alzheimer's disease in relevant mouse models. The data presented is intended to offer an objective overview to inform preclinical research and drug development efforts.
Introduction to BIIB042
BIIB042 is an orally bioavailable and brain-penetrant small molecule that modulates the activity of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to side effects related to the inhibition of other signaling pathways (e.g., Notch), BIIB042 allosterically modulates the enzyme. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38, at the expense of the highly amyloidogenic Aβ42 isoform.[1][2] This mechanism of action has positioned BIIB042 as a promising therapeutic candidate for Alzheimer's disease.
Comparative Efficacy in Alzheimer's Mouse Models
The following tables summarize the quantitative data on the efficacy of BIIB042 and selected comparators in established mouse models of Alzheimer's disease. The comparators include another γ-secretase modulator (CHF5074), a monoclonal antibody targeting Aβ (Aducanumab), and a nutritional supplement (Arginine).
Table 1: Effects on Amyloid-β Pathology
| Compound | Mouse Model | Dosage and Administration | Key Findings | Reference |
| BIIB042 | Tg2576 | Not specified | Reduced Aβ42 levels and Aβ plaque burden. Specific quantitative data on plaque reduction percentage is not available in the reviewed literature. | [1] |
| CHF5074 | Tg2576 | 375 ppm in diet for 13 months | Significantly affected amyloid plaque burden. | [3] |
| hAPP mice | 375 ppm in diet for 6 months | Significantly reduced the area occupied by plaques in the cortex (p=0.003) and hippocampus (p=0.004). | n/a | |
| Aducanumab | Tg2576 | 10 mg/kg, weekly intraperitoneal injections for 6 months | Did not lead to changes in plaque size, plaque number, or overall amyloid burden in 22-month-old mice. | [3] |
| APP/PS1xTau22 | 30 mg/kg, weekly intraperitoneal injection for 3 months | Prevented age-dependent accumulation of Aβ plaques, resulting in significantly lower Aβ plaque coverage and fewer plaques in the hippocampus and cortex. | n/a | |
| Arginine | AppNL-G-F knock-in | 6% in drinking water from 5 weeks of age | At 6 months, significantly reduced Aβ deposition, with fewer and smaller plaques in the hippocampus and cortex. At 9 months, maintained markedly fewer dense-core plaques. | [4] |
Table 2: Effects on Cognitive Function
| Compound | Mouse Model | Behavioral Test | Key Findings | Reference |
| BIIB042 | Tg2576 | Not specified | Data on cognitive function is not available in the reviewed literature. | [1][2] |
| CHF5074 | Tg2576 | Novel Object Recognition | A 4-week oral treatment completely reversed recognition memory impairment in 6-month-old mice. | [5] |
| Tg2576 | Object Recognition Memory | A 13-month treatment completely reverted recognition memory deficit. | [3] | |
| Aducanumab | Tg2576 | Not specified | Chronic systemic administration in 22-month-old mice did not lead to cognitive improvement. | [3] |
| Arginine | AppNL-G-F knock-in | Y-maze | Significantly improved performance at 9 months, indicating enhanced memory and reduced anxiety-like behavior. | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
BIIB042 Signaling Pathway
Caption: Mechanism of BIIB042 as a γ-secretase modulator.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for preclinical studies.
Detailed Experimental Protocols
BIIB042 in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPswe), leading to age-dependent development of Aβ plaques.[1]
-
Treatment: While specific dosages and treatment durations for the plaque reduction study are not detailed in the primary publication, BIIB042 is orally bioavailable and has been shown to reduce brain Aβ42 levels in wild-type mice at a dose of 10 mg/kg.[2]
-
Biochemical Analysis: Brains were likely harvested, homogenized, and subjected to ELISA to quantify Aβ42 levels. For plaque burden analysis, brain sections would be stained with an anti-Aβ antibody (e.g., 6E10) or a plaque-specific dye (e.g., Thioflavin S), followed by quantitative image analysis to determine the percentage of the area covered by plaques.[1]
CHF5074 in Tg2576 Mice (Object Recognition Test)
-
Animal Model: 6-month-old male Tg2576 mice.[5]
-
Treatment: CHF5074 was administered in the diet at a concentration of 375 ppm for 4 weeks.[5]
-
Behavioral Testing (Novel Object Recognition):
-
Habituation: Mice were habituated to the testing arena (a 40x40 cm open field) for 10 minutes for two consecutive days.
-
Training (T1): On the third day, two identical objects were placed in the arena, and mice were allowed to explore them for 10 minutes.
-
Testing (T2): One hour after T1, one of the familiar objects was replaced with a novel object, and mice were allowed to explore for 5 minutes. The time spent exploring each object was recorded. A discrimination index was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).[5]
-
Aducanumab in APP/PS1xTau22 Mice
-
Animal Model: 6-month-old APP/PS1xTau22 mice.
-
Treatment: Mice received weekly intraperitoneal injections of a murine chimeric aducanumab at a dose of 30 mg/kg for 3 months.
-
Plaque Analysis: Brains were sectioned and stained for Aβ plaques. Quantitative image analysis was performed to determine the percentage of plaque coverage and the number of plaques in the hippocampus and cortex.
Arginine in AppNL-G-F Knock-in Mice (Y-maze Test)
-
Animal Model: AppNL-G-F knock-in mice, which carry three familial Alzheimer's disease mutations.[4]
-
Treatment: Mice received 6% arginine in their drinking water starting at 5 weeks of age.[4]
-
Behavioral Testing (Y-maze): The Y-maze apparatus consists of three arms at a 120-degree angle from each other. Mice were placed in the center of the maze and allowed to freely explore for 8 minutes. The sequence of arm entries was recorded. Spontaneous alternation was defined as consecutive entries into three different arms. The percentage of spontaneous alternation was calculated as (number of alternations / (total number of arm entries - 2)) x 100.[4]
Conclusion
BIIB042 demonstrates a promising preclinical profile as a γ-secretase modulator, effectively reducing Aβ42 levels and plaque burden in the Tg2576 mouse model of Alzheimer's disease. However, a notable gap in the currently available literature is the absence of data on its effects on cognitive function in this model. In comparison, other therapeutic agents such as CHF5074 and Arginine have shown positive effects on both amyloid pathology and cognitive performance in similar mouse models. Aducanumab has demonstrated efficacy in plaque reduction, though its impact on cognition in mouse models appears less consistent. Further studies are warranted to fully elucidate the therapeutic potential of BIIB042, particularly its impact on the cognitive and functional deficits characteristic of Alzheimer's disease.
References
- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. lifespan.io [lifespan.io]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Rac)-BIIB042: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds like (Rac)-BIIB042, a potent γ-secretase modulator, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for this compound are not publicly available, this guide provides a comprehensive framework for its safe handling and disposal, aligning with best practices for chemical waste management in a research environment.
Immediate Safety and Handling Protocols
Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, researchers must obtain the SDS directly from the supplier before handling this compound. This document is essential as it will provide detailed information on physical and chemical properties, toxicity, handling precautions, and emergency procedures.
General Handling Precautions for Research-Grade Compounds:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the supplier-provided SDS.
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the area and follow the cleanup procedures detailed in the SDS and your institution's environmental health and safety (EHS) protocols.
This compound Disposal: A Step-by-Step Operational Plan
The disposal of this compound, like any research chemical, is governed by local, state, and federal regulations. The following is a general procedure to be adapted in accordance with your institution's specific EHS guidelines.
-
Waste Identification and Classification: Treat all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect solid waste, such as contaminated gloves and vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's EHS department.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.
-
Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and disposed of, in line with institutional and regulatory requirements.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound as reported in the scientific literature.
| Parameter | Value | Species/System | Reference |
| EC₅₀ for Aβ42 Reduction | 0.39 µM | In vitro cellular assay | [1] |
Mechanism of Action: γ-Secretase Modulation
This compound is a γ-secretase modulator (GSM).[2][3][4] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects by affecting other signaling pathways like Notch, GSMs allosterically modulate the enzyme.[3] This modulation shifts the cleavage of amyloid precursor protein (APP), resulting in the production of shorter, less aggregation-prone amyloid-β (Aβ) peptides, such as Aβ38, while reducing the levels of the highly amyloidogenic Aβ42.[2][3]
Caption: Signaling pathway of γ-secretase modulation by this compound.
Experimental Workflow: General Chemical Waste Disposal
The following diagram illustrates a standard workflow for the disposal of chemical waste in a laboratory setting, which should be followed for this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling (Rac)-BIIB042
For researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of (Rac)-BIIB042 (CAS: 1257395-14-4). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is paramount when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture. For long-term storage, consult the manufacturer's recommendations.
Handling and Experimental Procedures
-
Preparation: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated fume hood.
-
Weighing: To minimize dust generation, weigh the compound carefully.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Spill Management: In case of a spill, collect the spillage and dispose of it as hazardous waste.[1]
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Contact a licensed professional waste disposal service for proper disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
